BETP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfinyl-4-(3-phenylmethoxyphenyl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFYGSSDDMNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1371569-69-5 | |
| Record name | 1371569-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a molecule of interest in pharmaceutical research. This document outlines a plausible multi-step synthetic pathway, culminating in the detailed, literature-documented final oxidation step. Each stage of the synthesis is presented with detailed experimental protocols, reagent specifications, and reaction conditions. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided to facilitate understanding.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of these compounds. This guide focuses on the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, detailing a robust synthetic strategy that can be adapted by researchers in the field of drug discovery and development. The synthetic route involves the formation of a key pyrimidine intermediate followed by a controlled oxidation to yield the final sulfinyl product.
Synthetic Pathway Overview
The synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine can be conceptualized as a three-stage process. The initial stage involves the construction of the core pyrimidine ring, which is then followed by the introduction of the ethylthio group, and finally, a selective oxidation to the ethylsulfinyl group.
Caption: Synthetic pathway for the target molecule.
Experimental Protocols
Stage 1: Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine
This stage focuses on the construction of the pyrimidine core. Based on established pyrimidine synthesis methodologies, a plausible approach is the cyclocondensation of a 1,3-dicarbonyl compound with S-ethylisothiourea. A more direct, albeit with less detailed provenance of starting materials in the available literature, is a microwave-assisted coupling reaction.[1]
Protocol: Microwave-Assisted Synthesis [1]
A mixture of 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (1.50 g, 3.67 mmol), sodium ethanethiolate (154 mg, 1.84 mmol per tube), and ethanethiol (1 ml per tube) in tetrahydrofuran (THF) (6 ml total, divided between six microwave reaction tubes) is prepared. The sealed vials are heated to 100°C for 20 minutes under microwave irradiation. After cooling, the contents of the tubes are recombined and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.
Stage 2: Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
The final step of the synthesis is the selective oxidation of the thioether to a sulfoxide. This is a common transformation in organic synthesis, often achieved with peroxy acids.
Protocol: Oxidation with m-CPBA
To a solution of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine (0.90 mmol) in dichloromethane (10 ml), meta-chloroperoxybenzoic acid (m-CPBA) (468 mg, 2.71 mmol) is added at room temperature. The reaction mixture is stirred at this temperature for 4 hours. Following the reaction, the solvent is removed in vacuo. The resulting crude product is purified by silica gel chromatography.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Product | Yield (%) |
| 1 | 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine, Sodium ethanethiolate, Ethanethiol | Tetrahydrofuran | 100 (Microwave) | 20 min | 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine | 53%[1] |
| 2 | 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine | m-CPBA, Dichloromethane | Room Temp. | 4 h | 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine | Not explicitly stated for ethyl version, but 65% for methylsulfonyl analogue |
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine. By following the outlined procedures, researchers can reliably produce this compound for further study in drug discovery and development programs. The provided data and visualizations offer a clear and concise understanding of the synthetic workflow.
References
A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of trifluoromethylpyrimidine derivatives, a class of heterocyclic compounds of significant interest in drug discovery and agrochemical research. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often leads to enhanced biological activity, improved metabolic stability, and increased bioavailability.[1][2] This guide details the synthesis, spectroscopic analysis, and biological evaluation of these derivatives, offering detailed methodologies and a summary of key quantitative data to facilitate further research and development.
Synthesis of Trifluoromethylpyrimidine Derivatives
The synthesis of trifluoromethylpyrimidine derivatives is typically achieved through multi-step reactions involving the construction of the core pyrimidine ring followed by functionalization. A common synthetic strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or guanidine derivative.
General Synthetic Workflow
The synthesis of novel trifluoromethylpyrimidine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through several key transformations.
Detailed Experimental Protocol: Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[3][4]
This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety.
Step 1: Synthesis of Intermediate 2
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of Intermediate 3
-
Intermediate 2 (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours.
-
The excess POCl3 is removed under reduced pressure, and the residue is poured onto ice water. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of Intermediate 4
-
A solution of a substituted phenol (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.
-
Intermediate 3 (1.2 eq) is added, and the mixture is stirred at 80°C for 5-8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.
Step 4: Synthesis of Final Amide Derivatives
-
To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes, followed by the addition of Intermediate 4 (1.0 eq).
-
The reaction is stirred for an additional 10-16 hours at room temperature.
-
The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Spectroscopic Characterization
The structural elucidation of the synthesized trifluoromethylpyrimidine derivatives is performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure and confirm the presence of the trifluoromethyl group and other functional moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds and confirm their elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry.
Biological Activity and Evaluation
Trifluoromethylpyrimidine derivatives have been investigated for a wide range of biological activities, including antifungal, insecticidal, anticancer, and antiviral properties.[3][4][5]
Antifungal Activity
The antifungal activity of these derivatives is often evaluated against a panel of plant pathogenic fungi.
Experimental Protocol: Mycelial Growth Inhibition Assay [5]
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a specific concentration.
-
The compound solution is added to a potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
A mycelial disc of the test fungus is placed in the center of the PDA plate.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
Table 1: In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition (%) | Reference |
| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | [5] |
| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | [5] |
| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | [5] |
| 5u | Colletotrichum gloeosporioides (CG) | 100 | 60.0 | [5] |
| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | [5] |
| Azoxystrobin | Colletotrichum truncatum (CT) | 100 | 72.5 | [5] |
| Azoxystrobin | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | [5] |
| Azoxystrobin | Rhizoctonia solani (RS) | 100 | 78.4 | [5] |
Antiviral Activity
Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as tobacco mosaic virus (TMV).
Experimental Protocol: Antiviral Activity Assay against TMV [5]
-
Curative Activity: The upper leaves of tobacco plants are inoculated with TMV. After 2-3 days, the test compound solution is smeared on the inoculated leaves.
-
Protective Activity: The test compound solution is smeared on the leaves of healthy tobacco plants. After 24 hours, the leaves are inoculated with TMV.
-
The number of local lesions is counted after 3-4 days of incubation, and the inhibition rate is calculated compared to a control group.
Table 2: In Vivo Antiviral Activity of Selected Trifluoromethylpyrimidine Derivatives against TMV
| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |
| 5j | Curative | 126.4 | [5] |
| 5m | Protective | 103.4 | [5] |
| Ningnanmycin | Curative | >500 | [5] |
| Ningnanmycin | Protective | >500 | [5] |
Anticancer Activity
The anticancer potential of these compounds has been evaluated against various human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated.
Table 3: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives
| Compound | Cell Line | Concentration (µg/mL) | Inhibition (%) | Reference |
| Derivative A | PC3 (Prostate) | 5 | Moderate | [4] |
| Derivative B | K562 (Leukemia) | 5 | Moderate | [4] |
| Derivative C | HeLa (Cervical) | 5 | Moderate | [4] |
| Derivative D | A549 (Lung) | 5 | Moderate | [4] |
| Doxorubicin | PC3, K562, HeLa, A549 | 5 | High | [4] |
Kinase Inhibition
Some trifluoromethylpyrimidine derivatives have been designed as potent inhibitors of specific kinases involved in cancer signaling pathways, such as FLT3 and CHK1.[6]
FLT3 mutations and CHK1 activation are known to contribute to the pathogenesis and drug resistance of AML. Dual inhibition of these kinases presents a promising therapeutic strategy.
Table 4: Kinase Inhibitory Activity of Compound 30
| Kinase | IC₅₀ (nM) | Reference |
| FLT3-D835Y | 1.5 | [6] |
| CHK1 | 3.2 | [6] |
| c-Kit | >1000 | [6] |
Conclusion
Trifluoromethylpyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The methodologies and data presented in this guide provide a solid foundation for researchers in the fields of medicinal chemistry and agrochemical science to design, synthesize, and characterize novel derivatives with enhanced efficacy and desirable pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new therapeutic agents and crop protection products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of novel pyrimidine compounds, which are of significant interest in modern drug discovery due to their diverse biological activities. Pyrimidine derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby enhancing their potential as therapeutic agents.
Quantitative Physicochemical Data of Representative Novel Pyrimidine Analogs
The following table summarizes key physicochemical properties for a selection of recently developed pyrimidine derivatives. These compounds have been chosen to illustrate the range of properties observed in this chemical class.
| Compound ID | Structure | Melting Point (°C) | LogP | Aqueous Solubility (µg/mL) | pKa | Reference |
| XYZ-I-71 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)octanamide | 119-120 | 2.27 | Not Reported | Not Reported | [2] |
| XYZ-I-73 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)dodecanamide | 107-108 | 3.94 | Not Reported | Not Reported | [2] |
| Compound 8 | Imatinib derivative with an efflux resistance breaker (ERB) fragment | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Compound 9 | Imatinib derivative with an ERB fragment | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Detailed Experimental Protocols
The accurate determination of physicochemical properties is crucial for the successful development of drug candidates. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method remains the gold standard for determining the partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds).[4][5]
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in the two phases provides the partition or distribution coefficient.
Materials:
-
n-octanol (pre-saturated with the aqueous buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Partitioning:
-
Add a known volume of the n-octanol and aqueous phases to a vial.
-
Spike the vial with a small volume of the compound's stock solution. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vials and shake them for a predetermined time (e.g., 1 to 24 hours) to reach equilibrium.[6] The shaking speed and duration should be optimized to avoid emulsion formation.[6]
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method.
-
-
Calculation:
-
The LogD is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)
-
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Both thermodynamic and kinetic solubility assays are commonly employed.
This method determines the equilibrium solubility of a compound.
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
Solid test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or stirrer
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for concentration measurement
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]
-
Allow the suspension to settle, then filter the supernatant to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the point at which precipitation occurs is determined.
Materials:
-
DMSO stock solution of the test compound
-
Aqueous buffer
-
96-well microplate
-
Plate reader capable of detecting light scattering or turbidity
Procedure:
-
Add the aqueous buffer to the wells of a microplate.
-
Make serial dilutions of the DMSO stock solution and add them to the wells.
-
Incubate the plate for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.[7]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.
Materials:
-
Test compound
-
Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution by adding small, precise volumes of the standardized titrant.
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8] The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.[9]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the development of novel pyrimidine compounds.
Signaling Pathways
Many novel pyrimidine derivatives are designed to modulate specific signaling pathways implicated in disease.
Experimental Workflow for Synthesis and Physicochemical Profiling
The development of novel pyrimidine compounds follows a structured workflow from initial synthesis to detailed characterization.
References
- 1. Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 2. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This has inspired the synthesis and evaluation of a multitude of pyrimidine derivatives, revealing a broad spectrum of in vitro pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of these activities, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, such as uncontrolled cell proliferation, survival, and angiogenesis.[2][3] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[4]
Quantitative Anticancer Data
The in vitro cytotoxic effects of pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for a selection of pyrimidine derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [5] |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [5] | |
| MCF-7 (Breast) | 0.15 - 25.8 | [5] | |
| A549 (Lung) | 0.11 - 19.3 | [5] | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [3] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [6] |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [6] | |
| DU145 (Prostate) | 0.04 - 3.2 | [6] | |
| 1,2,3-Triazole-pyrimidine Hybrids | MGC-803 (Gastric) | 4.64 - 64 | [7] |
| Phenyl amino pyrimidine (PAP) Derivatives | K562 (Leukemia) | 2.29 - >50 | [8] |
Key Signaling Pathways in Cancer Targeted by Pyrimidines
1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis. Many pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of the receptor and thereby blocking downstream signaling.[9][]
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
2. PI3K/Akt/mTOR Signaling Pathway:
This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Pyrimidine-based compounds can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[11][12][13][14]
Caption: PI3K/Akt/mTOR pathway showing inhibition points for pyrimidine compounds.
3. Dihydrofolate Reductase (DHFR) Inhibition:
DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication. Pyrimidine analogs, such as methotrexate, act as potent DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent cell death.[15][16][17]
Caption: Dihydrofolate Reductase (DHFR) inhibition by pyrimidine compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[18][19]
Quantitative Antimicrobial Data
The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivatives | Pseudomonas aeruginosa | - | [20] |
| Escherichia coli | 62.5 | [19] | |
| Staphylococcus aureus | 62.5 | [19] | |
| Staphylococcus pyogenes | 62.5 | [19] | |
| Candida albicans | 250 | [19] | |
| Fused Pyridine-Pyrimidine Hybrids | E. coli | 62.5 | [19] |
| S. aureus | 62.5 | [19] | |
| S. pyogenes | 62.5 | [19] | |
| C. albicans | 250 | [19] | |
| 1,2,4-Triazolo[1,5-a]pyrimidines | K. pneumoniae (MDR) | 1.95 - 15.62 | [18] |
| MRSA1 (MDR) | 0.98 - 7.81 | [18] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including cancer and cardiovascular disorders. Certain pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20][21]
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity of pyrimidine compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-1 | 2.5 - >100 | 0.04 - >285 | [20] |
| COX-2 | 0.04 - 0.36 | [20] | ||
| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | - | [20] |
| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | - | [18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of pyrimidine compounds. Below are methodologies for key in vitro assays.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Microbial cultures
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution at different concentrations into the wells. A solvent control and a standard antibiotic are also included.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Enzyme Inhibition Assay
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
-
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The pyrimidine compound is pre-incubated with the COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The product of the reaction (e.g., prostaglandin H2) is measured using a colorimetric or fluorometric probe.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.
-
IC50 values are determined from a dose-response curve.
-
Conclusion
The pyrimidine scaffold continues to be a highly privileged structure in the design and development of new therapeutic agents. The diverse in vitro biological activities, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory properties, highlight the remarkable versatility of this heterocyclic core. The data and methodologies presented in this guide underscore the importance of continued research into novel pyrimidine derivatives. Future efforts focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and exploring novel therapeutic targets will undoubtedly lead to the discovery of next-generation pyrimidine-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 16. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 17. dihydrofolate reductase inhibitor | PDF [slideshare.net]
- 18. mdpi.com [mdpi.com]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unlocking New Therapeutic Avenues: Trifluoromethylpyrimidines as Potent Multi-Targeted Agents in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into pyrimidine scaffolds has emerged as a powerful approach in modern medicinal chemistry, yielding a new generation of compounds with significant therapeutic potential, particularly in the realm of oncology. This in-depth technical guide explores the burgeoning field of trifluoromethylpyrimidines, elucidating their primary therapeutic targets, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling pathways they modulate.
Core Therapeutic Targets: A Multi-pronged Attack on Cancer
Research into trifluoromethylpyrimidine derivatives has revealed their ability to engage with multiple key targets within cancer cells, disrupting critical signaling cascades that drive tumor growth, proliferation, and survival. The primary therapeutic targets identified to date fall into two main categories: protein kinases within crucial signaling pathways and deubiquitinating enzymes.
Kinase Inhibition: Disrupting Aberrant Signaling Networks
Trifluoromethylpyrimidines have demonstrated significant potential as inhibitors of key kinases in two of the most frequently dysregulated signaling pathways in cancer:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Several trifluoromethylpyrimidine-containing compounds have been shown to inhibit key kinases within this cascade, including PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.
-
RAS/Raf/MEK/ERK Pathway: This pathway plays a critical role in cell proliferation, differentiation, and survival. Certain trifluoromethylpyrimidine derivatives have been identified as potential inhibitors of MEK1 kinase, a pivotal component of this cascade, thereby blocking downstream signaling to ERK and inhibiting cancer cell proliferation.
Deubiquitinase Inhibition: Targeting Protein Stability
Beyond kinase inhibition, a novel and promising therapeutic target for trifluoromethylpyrimidines is Ubiquitin-Specific Protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in stabilizing various oncoproteins, including MDM2, which is a key negative regulator of the tumor suppressor p53. By inhibiting USP7, trifluoromethylpyrimidines can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of various trifluoromethylpyrimidine derivatives has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a comparative overview of their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid-Pyrimidine Hybrids | 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [1][2][3] |
| 7b | HeLa (Cervical) | 0.74 ± 0.13 | [1][2][3] | |
| 7b | HepG2 (Liver) | - | [1][2][3] | |
| 7b | A549 (Lung) | - | [1][2][3] | |
| Thiazolo[4,5-d]pyrimidines | 3b | A375 (Melanoma) | - | |
| 3b | C32 (Melanoma) | - | ||
| 3b | DU145 (Prostate) | - | ||
| 3b | MCF-7 (Breast) | - | ||
| Polysubstituted Pyrimidines | XXId | PC-3 (Prostate) | 4.42 ± 0.46 | |
| XXIe | PC-3 (Prostate) | 4.85 ± 0.59 | ||
| Thienopyrimidine Derivatives | 9a | HepG-2 (Liver) | 12.32 ± 0.96 | [4] |
| 9a | A549 (Lung) | 11.30 ± 1.19 | [4] | |
| 9a | PC-3 (Prostate) | 14.69 ± 1.32 | [4] | |
| 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [4] | |
| 9a (PI3Kα inhibition) | - | 9.47 ± 0.63 | [4] |
Key Experimental Methodologies
The following section provides detailed protocols for the key experimental assays utilized in the evaluation of trifluoromethylpyrimidines.
Synthesis of 2-Amino-4-Aryl-Pyrimidine Derivatives of Ursolic Acid[3]
-
Oxidation of Ursolic Acid: Ursolic acid (1) is oxidized using Jones reagent to yield 3-oxo-ursolic acid (2).
-
Claisen-Schmidt Condensation: Compound 2 is reacted with various substituted benzaldehydes to synthesize chalcone derivatives (3a-j).
-
Methyl Esterification: The carboxyl group of compounds 3a-j is subjected to methyl esterification to produce the corresponding methyl ester derivatives (4a-j).
-
Cyclization: The chalcone derivatives are then cyclized with guanidine hydrochloride in the presence of a base to form the 2-amino-4-aryl-pyrimidine ring.
-
Amide Formation: The carboxyl group of the pyrimidine derivatives is activated and reacted with N,N-dimethylpropane-1,3-diamine to yield the final amide derivatives (e.g., 7b).
MTT Assay for Cell Viability[4][5][6][7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the trifluoromethylpyrimidine derivatives for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Proteins[9][10][11][12]
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by trifluoromethylpyrimidines.
References
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel pyrimidine derivatives. It covers essential experimental protocols, data presentation, and the underlying signaling pathways involved in pyrimidine-induced cell death. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Pyrimidine Derivatives in Cancer Research
Pyrimidine and its fused heterocyclic derivatives represent a pivotal class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Many pyrimidine derivatives have been developed as potent anticancer agents by targeting various aspects of cancer cell proliferation and survival.[2] The preliminary assessment of the cytotoxic effects of newly synthesized pyrimidine compounds is a critical first step in the identification of potential therapeutic candidates. This guide outlines the standard methodologies for this initial screening process.
Synthesis of Cytotoxic Pyrimidine Derivatives
A common and efficient method for synthesizing a class of biologically active pyrimidine derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is the Biginelli reaction. This one-pot multicomponent reaction offers a straightforward approach to generating a diverse library of pyrimidine analogs for screening.[3]
General One-Pot Synthesis of Dihydropyrimidinone Derivatives
This protocol is adapted from a green chemistry approach for the synthesis of DHPMs.[4]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea or thiourea (1.5 equivalents)
-
Biocatalyst (e.g., Citrus macroptera juice) or a Lewis acid catalyst
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar quantities of the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea in a reaction vessel.
-
Add a catalytic amount of a suitable catalyst. For a green synthesis approach, a small amount of Citrus macroptera juice can be used.[4]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using thin-layer chromatography (TLC).[3][4]
-
Upon completion, the solid product will precipitate out of the reaction mixture.
-
Filter the crude solid product and wash it with cold water.
-
Recrystallize the product from hot ethanol to obtain the pure dihydropyrimidinone derivative.[4]
-
Characterize the synthesized compound using techniques such as FT-IR, NMR, and mass spectrometry to confirm its structure.
In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to assess the cytotoxicity of novel compounds. The most common and foundational of these is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. To gain a more comprehensive understanding of the cytotoxic mechanism, the MTT assay is often complemented with assays that measure membrane integrity (LDH assay) and apoptosis (Annexin V/PI assay).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that is widely used to assess cell viability and the cytotoxic effects of drugs.[5][6] It is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium
-
Novel pyrimidine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][7]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for the desired treatment duration (typically 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50-100 µL of fresh medium containing 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[4][8]
-
Formazan Solubilization: If viable cells are present, they will convert the MTT into insoluble purple formazan crystals. Carefully remove the MTT-containing medium without disturbing the crystals. Add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5][8]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]
Materials:
-
96-well plates with cultured cells and test compounds (from a parallel experiment to the MTT assay)
-
LDH Assay Kit (containing substrate mix and assay buffer)
-
Microplate reader
Protocol:
-
Prepare Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.[9]
-
Reaction Setup: Add the LDH reaction mix (substrate and buffer) to each well containing the supernatant. Incubate the plate at room temperature for approximately 30 minutes, protected from light.[9]
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1x Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1x binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Summarizing the quantitative data from cytotoxicity screening in a clear and structured format is crucial for the comparison and interpretation of results.
IC50 Values of Novel Pyrimidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | Pyrido[2,3-d]pyrimidine | MCF-7 | 0.57 | [14] |
| 11 | Pyrido[2,3-d]pyrimidine | MCF-7 | 1.31 | [14] |
| 4 | Pyrido[2,3-d]pyrimidine | HepG2 | 1.13 | [14] |
| 11 | Pyrido[2,3-d]pyrimidine | HepG2 | 0.99 | [14] |
| 3f | Camphor-based pyrimidine | MDA-MB-231 | < 10 | [1] |
| 6 | 6-hydrazinopyrimidine | A549 | > 10 | [2] |
| 5l | 3,4-dihydropyrimidine | A549 | 18.65 | [15] |
| 5l | 3,4-dihydropyrimidine | HeLa | 26.59 | [15] |
| 5l | 3,4-dihydropyrimidine | MCF-7 | 31.82 | [15] |
| 12 | Tetrahydropyrimidine | Various | 0.037 | [16] |
| 15 | Tetrahydropyrimidine | Various | 0.035 | [16] |
Signaling Pathways in Pyrimidine-Induced Cytotoxicity
Understanding the molecular mechanisms by which pyrimidine derivatives induce cell death is essential for their development as targeted cancer therapeutics. Two key pathways often implicated are the apoptosis signaling pathway and the PIM-1 kinase pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of novel pyrimidine derivatives.
Figure 1. Workflow for preliminary cytotoxicity screening.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[17][18]
Figure 2. Intrinsic and extrinsic apoptosis pathways.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance in various cancers.[19][20] It is often overexpressed in tumors and represents a promising target for anticancer drug development. Some pyrimidine derivatives have been shown to inhibit PIM-1 kinase, leading to apoptosis.[14]
Figure 3. PIM-1 kinase signaling pathway and inhibition.
Conclusion
The preliminary cytotoxicity screening of novel pyrimidine derivatives is a multifaceted process that combines organic synthesis, in vitro cell-based assays, and an understanding of molecular signaling pathways. By following the detailed protocols and data presentation guidelines outlined in this technical guide, researchers can effectively identify and characterize promising pyrimidine-based anticancer drug candidates for further development. The use of multiple cytotoxicity assays provides a more robust and comprehensive initial assessment, while an understanding of the underlying mechanisms of action can guide the rational design of more potent and selective therapeutic agents.
References
- 1. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 4. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. atcbiotech.com [atcbiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Novel 3,4‐Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations | Semantic Scholar [semanticscholar.org]
- 16. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Methodological & Application
Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: An Application Note
For research, scientific, and drug development professionals.
This document outlines the protocol for the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative with potential applications in medicinal chemistry. The synthesis involves a two-step process commencing with the preparation of the thioether precursor followed by its oxidation to the desired sulfoxide.
Summary of Synthetic Steps
The synthesis is achieved through two key transformations:
-
Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine: This intermediate is prepared via a substitution reaction.
-
Oxidation to 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: The final product is obtained by the oxidation of the thioether intermediate.
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine | C₂₀H₁₇F₃N₂OS | 391.0 (M+H)⁺ | 53 | Yellow oil |
| 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) | C₂₀H₁₇F₃N₂O₂S | 406.4 g/mol | 65 | Yellow oil |
| 4-(3-(benzyloxy)phenyl)-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (related compound) | C₁₉H₁₅F₃N₂O₂S | 408.4 g/mol | 65 | Yellow oil |
Experimental Protocols
Step 1: Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine
This procedure describes the synthesis of the thioether intermediate.
Materials:
-
Appropriate starting materials (not specified in the provided search result, but likely a halo-pyrimidine derivative)
-
Ethyl mercaptan or equivalent
-
Solvent (not specified)
-
Reagents for workup (e.g., ethyl acetate, sodium sulfate)
Procedure:
-
The reaction is heated at 100°C for 20 minutes under microwave irradiation.
-
The reaction mixture is then diluted with ethyl acetate (50 ml).
-
The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography (CombiFlash, 0%–2% ethyl acetate in petroleum ether) to yield 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine as a yellow oil (53% yield).
-
Characterization: m/z = 391.0 [M+H]⁺; ¹H NMR (400 MHz, CDCl₃) δ 7.75–7.81 (m, 1H), 7.69 (d, J = 7.53 Hz, 1H), 7.61 (s, 1H), 7.32–7.51 (m, 6H), 7.18 (dd, J = 2.26, 7.78 Hz, 1H), 5.17 (s, 2H), 3.26 (q, J = 7.36 Hz, 2H), 1.47 (t, J = 7.28 Hz, 3H).
Step 2: Oxidation to 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (this compound)
This protocol details the oxidation of the thioether to the final sulfoxide product. The procedure is adapted from the synthesis of the analogous methylsulfonyl compound.
Materials:
-
4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine (from Step 1)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH₂Cl₂)
-
Reagents for workup and purification (e.g., ethyl acetate, petroleum ether)
Procedure:
-
To a solution of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine in dichloromethane (10 ml), add meta-chloroperoxybenzoic acid (mCPBA).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
After the reaction is complete, the mixture is concentrated in vacuo.
-
The crude product is purified by silica gel chromatography (CombiFlash, 0%–15% ethyl acetate in petroleum ether) to give the final product as a yellow oil.
Visualizations
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Logical relationship of the key synthetic transformations.
Application Notes and Protocols for the Synthesis of Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of various trifluoromethylpyrimidine derivatives. The inclusion of a trifluoromethyl group into the pyrimidine scaffold is a key strategy in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic properties. These derivatives are of significant interest in drug discovery, with applications as antitumor, antiviral, and anti-inflammatory agents.
This application note outlines three distinct and effective methods for the synthesis of trifluoromethylpyrimidines:
-
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives. This approach offers a selective and efficient route to 5-trifluoromethylpyrimidines, avoiding the challenges associated with direct trifluoromethylation of the pyrimidine ring.
-
Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction. A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures, which are valuable intermediates and bioactive compounds in their own right.
-
Method 3: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. This protocol details a cyclocondensation reaction to create a fused heterocyclic system containing a trifluoromethylpyrimidine core.
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. This approach avoids the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.
Experimental Protocol
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.
Quantitative Data
| Entry | Aryl Enaminone | Aryl Amidine Hydrochloride | Product | Yield (%) |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzamidine hydrochloride | 2,6-diphenyl-5-(trifluoromethyl)pyrimidine | 75 |
| 2 | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Benzamidine hydrochloride | 2-phenyl-6-(p-tolyl)-5-(trifluoromethyl)pyrimidine | 80 |
| 3 | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Benzamidine hydrochloride | 6-(4-chlorophenyl)-2-phenyl-5-(trifluoromethyl)pyrimidine | 72 |
| 4 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-methoxybenzamidine hydrochloride | 6-phenyl-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine | 78 |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.
Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines. By employing ethyl trifluoroacetoacetate as the 1,3-dicarbonyl component, 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones can be efficiently prepared.
Experimental Protocol
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol. In some cases, using ethyl trifluoroacetoacetate can lead to the isolation of a hexahydropyrimidine intermediate, which can be converted to the final dihydropyrimidine.
Quantitative Data
| Entry | Aldehyde | Carbonyl Component | Product | Yield (%) |
| 1 | Benzaldehyde | Urea | 5-ethoxycarbonyl-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 68 |
| 2 | 4-Chlorobenzaldehyde | Urea | 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 72 |
| 3 | 4-Methoxybenzaldehyde | Urea | 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 65 |
| 4 | Benzaldehyde | Thiourea | 5-ethoxycarbonyl-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-thione | 75 |
Experimental Workflow
Caption: Workflow for the Biginelli synthesis of 4-trifluoromethyl-dihydropyrimidines.
Method 3: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This protocol describes the synthesis of a fused heterocyclic system where a trifluoromethylpyrimidine ring is annulated with a thiazole ring. The procedure involves a cyclocondensation reaction followed by chlorination and subsequent amination.
Experimental Protocol
Step 1: Cyclocondensation
A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours. The reaction mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.
Step 2: Chlorination
To the product from Step 1 (10 mmol), phosphorus oxychloride (10 mL) and N,N-dimethylaniline (2 mL) are added. The mixture is heated under reflux for 2 hours. After cooling, the mixture is poured into 200 mL of ice-water. The solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to give the 7-chloro-3-substituted-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.
Step 3: Amination
A solution of the 7-chloro derivative (1 mmol) and the desired amine (2.5 mmol) in ethanol (10 mL) is refluxed for 3 hours. After cooling, the obtained solid is filtered and recrystallized from butan-1-ol to afford the final 7-amino-3-substituted-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Trifluoroacetic anhydride | 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one | 62 |
| 2 | 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one | POCl3, N,N-dimethylaniline | 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 60 |
| 3 | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Methylamine | 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 65 |
Experimental Workflow
Caption: Multi-step synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines.
References
"using 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in cancer cell lines"
Application Notes and Protocols for Pyrimidine Derivatives in Cancer Cell Lines
Compound of Interest: 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
Note to the Reader: A comprehensive review of scientific literature reveals no specific studies on the application of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in cancer cell lines. Research on this compound has primarily focused on its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).
The following content is a generalized guide based on the broader class of pyrimidine derivatives, which are known to have significant applications in oncology.[1][2] This document provides researchers with a foundational understanding and standardized protocols for evaluating novel pyrimidine compounds in cancer research.
Introduction to Pyrimidine Derivatives in Oncology
The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and has been a cornerstone in the development of anticancer therapeutics.[1][2] Various analogues of pyrimidine exhibit a wide range of potent activities, including anticancer effects.[1] The inclusion of a trifluoromethyl group, as seen in the compound of interest, is a common strategy in medicinal chemistry to enhance the bioavailability and pharmacological properties of a molecule.[3][4]
The anticancer activity of pyrimidine derivatives is diverse, with compounds being developed as inhibitors of kinases, modulators of cellular signaling pathways, and antimetabolites.[1][5] Given the structural features of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a hypothetical mechanism of action in cancer could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases.
Hypothetical Workflow for Evaluating a Novel Pyrimidine Derivative
The following diagram outlines a general workflow for the initial screening and characterization of a novel pyrimidine compound for potential anticancer activity.
Caption: A generalized workflow for the screening and evaluation of a novel compound for anticancer properties.
Standardized Protocols for Key Experiments
The following are detailed protocols for foundational experiments to assess the anticancer potential of a novel pyrimidine derivative.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, LoVo for colon adenocarcinoma)[6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in the complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
While no specific data exists for the requested compound, the following tables are examples of how quantitative data for a novel pyrimidine derivative could be presented.
Table 1: In vitro Cytotoxicity of a Hypothetical Pyrimidine Derivative
| Cell Line | Cancer Type | IC50 (µM) ± SD |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| LoVo | Colon Adenocarcinoma | Data not available |
| NHDF | Normal Human Dermal Fibroblasts | Data not available |
Table 2: Effect of a Hypothetical Pyrimidine Derivative on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Control | Data not available | Data not available | Data not available |
| Compound (IC50) | Data not available | Data not available | Data not available |
Hypothetical Signaling Pathway
Many pyrimidine derivatives with anticancer activity function as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that a novel pyrimidine derivative might inhibit.
Caption: A hypothetical signaling pathway showing the inhibition of the RAF/MEK/ERK pathway by a novel pyrimidine derivative.
References
- 1. ijrpr.com [ijrpr.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
"application of trifluoromethylpyrimidines in kinase inhibition studies"
Application Note & Protocol
Introduction
Trifluoromethylpyrimidines represent a promising class of heterocyclic compounds in the field of kinase inhibition. The incorporation of the trifluoromethyl (CF3) group can significantly enhance the potency, selectivity, and metabolic stability of kinase inhibitors. This document provides an overview of the application of trifluoromethylpyrimidines in targeting key kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are implicated in various cancers. Detailed protocols for kinase inhibition assays and cellular proliferation assays are provided to facilitate research and development in this area.
Target Kinases and Inhibitor Activity
Trifluoromethylpyrimidine-based compounds have demonstrated potent inhibitory activity against several kinases involved in oncogenic signaling pathways.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer and glioblastoma. A novel series of 5-trifluoromethylpyrimidine derivatives has been developed and shown to exhibit significant inhibitory effects on EGFR and cancer cell proliferation.
Proline-rich Tyrosine Kinase 2 (PYK2)
PYK2, a non-receptor tyrosine kinase, is involved in signaling pathways that control cell migration, invasion, and proliferation. It is considered a therapeutic target for various diseases, including cancer and osteoporosis. Trifluoromethylpyrimidine-based inhibitors have been designed to target PYK2, demonstrating the versatility of this chemical scaffold.
Quantitative Data for Trifluoromethylpyrimidine-Based Kinase Inhibitors
The inhibitory activities of representative trifluoromethylpyrimidine compounds against their target kinases and relevant cancer cell lines are summarized in the tables below.
Table 1: EGFR Inhibitor Activity
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) |
| 9u | EGFR | 0.091 | A549 | 0.35 |
| MCF-7 | 3.24 | |||
| PC-3 | 5.12 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
Table 2: PYK2 Inhibitor Activity
| Compound ID | Target Kinase | IC50 (nM) |
| PF-431396 | PYK2 | 11 |
Data for PF-431396, a trifluoromethyl pyrimidine inhibitor.[1]
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting inhibitor effects. Below are diagrams of the EGFR and PYK2 signaling pathways.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PYK2 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed protocols for assessing the inhibitory activity of trifluoromethylpyrimidine compounds are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the IC50 of a trifluoromethylpyrimidine inhibitor against a target kinase, such as EGFR or PYK2, using a luminescent ADP-detecting assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, PYK2)
-
Kinase-specific substrate peptide
-
Trifluoromethylpyrimidine inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the positive control (vehicle-treated) wells.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: In Vitro Kinase Assay Workflow.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of trifluoromethylpyrimidine inhibitors on the proliferation of cancer cell lines such as A549, MCF-7, and PC-3.
Materials:
-
Cancer cell lines (A549, MCF-7, or PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trifluoromethylpyrimidine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethylpyrimidine inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all experimental wells.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent antiproliferative effects. These compounds often exert their anticancer effects by interfering with the synthesis of nucleic acids, inhibiting key enzymes involved in cell division, or inducing programmed cell death (apoptosis).[1][2][3] This document provides a comprehensive guide to the methodologies used to evaluate the antiproliferative activity of novel pyrimidine compounds, offering detailed experimental protocols and data presentation guidelines.
Overview of Antiproliferative Assays
Several key in vitro assays are routinely employed to determine the efficacy of pyrimidine compounds in inhibiting cancer cell growth and proliferation. These assays provide quantitative data on cell viability, cytotoxicity, and the underlying mechanisms of action.
Commonly Used Assays:
-
MTT/MTS Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Colony Formation Assay: A long-term assay to determine the ability of a single cell to form a colony, reflecting its reproductive viability.
-
Cell Cycle Analysis: Utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][2][3][4][5]
-
Apoptosis Assay: Detects programmed cell death, often using Annexin V and propidium iodide staining followed by flow cytometry.
Experimental Protocols
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation:
The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Control | 0 | 1.25 | 100 |
| Pyrimidine X | 1 | 1.10 | 88 |
| 10 | 0.65 | 52 | |
| 50 | 0.20 | 16 | |
| 100 | 0.10 | 8 |
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound for a specific duration (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation and Staining: Once visible colonies have formed (typically >50 cells), wash the wells with PBS, fix the colonies with a fixation solution for 15-20 minutes, and then stain with Crystal Violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies in each well.
Data Presentation:
The surviving fraction is calculated and plotted against the compound concentration.
| Treatment | Concentration (µM) | Number of Colonies | Plating Efficiency (%) | Surviving Fraction |
| Control | 0 | 150 | 30 | 1.00 |
| Pyrimidine Y | 1 | 120 | 24 | 0.80 |
| 5 | 60 | 12 | 0.40 | |
| 10 | 15 | 3 | 0.10 |
Mechanistic Studies
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest.[1][2][3][4][5]
Materials:
-
Cancer cells treated with the pyrimidine compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Data Presentation:
The percentage of cells in G0/G1, S, and G2/M phases are quantified and presented in a table.
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Control | 0 | 55 | 30 | 15 |
| Pyrimidine Z | 10 | 75 | 15 | 10 |
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to identify cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with the pyrimidine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
| Treatment | Concentration (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 0 | 95 | 2 | 2 | 1 |
| Pyrimidine Z | 10 | 60 | 25 | 10 | 5 |
Visualizations
Signaling Pathways
Many pyrimidine analogs function as antimetabolites, interfering with DNA and RNA synthesis, which can lead to cell cycle arrest and apoptosis. Some derivatives also act as kinase inhibitors, affecting various signaling pathways that control cell proliferation and survival.
References
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Their structural versatility makes them ideal scaffolds for the design of targeted therapies. Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This document provides a detailed protocol for performing molecular docking studies of pyrimidine derivatives, with a specific focus on their interaction with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Data Presentation: Docking Scores and Biological Activity of Pyrimidine Derivatives as EGFR Inhibitors
The following tables summarize the docking scores and experimentally determined inhibitory concentrations (IC₅₀) of various pyrimidine derivatives against EGFR. This data is essential for establishing a structure-activity relationship (SAR) and validating the docking protocol.
Table 1: Docking Scores and IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | Structure | Docking Score (kcal/mol) | EGFR IC₅₀ (µM) | Reference |
| 78 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not specified | 0.3 | [1] |
| 79 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not specified | 2.2 | [1] |
| 80 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not specified | 3.4 | [1] |
| 81 | 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Not specified | 4.7 | [1] |
| PD153035 | (Standard) | Not specified | 0.2 | [1] |
Table 2: Docking Scores and IC₅₀ Values of Pyrido[3,4-d]pyrimidine Derivatives against EGFR Mutants
| Compound ID | Structure | EGFRL858R IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | EGFRL858R/T790M/C797S IC₅₀ (nM) | Reference |
| 42 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 1.1 | 34 | 7.2 | [1] |
Table 3: Docking Scores and IC₅₀ Values of Pyrrolo[3,2-d]pyrimidine Derivatives against EGFR and ErbB2
| Compound ID | Structure | EGFR IC₅₀ (nM) | ErbB2 IC₅₀ (nM) | Reference |
| 68 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | 9.2 | 2.1 - 4.1 | [1] |
| 69 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | 9.5 | 2.1 - 4.1 | [1] |
| 70 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | 5.7 | 2.1 - 4.1 | [1] |
| 71 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | 23 | 2.1 - 4.1 | [1] |
Table 4: Binding Affinity of Designed Pyrimidine Derivatives against EGFR (PDB ID: 1M17)
| Compound | Binding Affinity (kcal/mol) |
| Erlotinib (Standard) | -8.1 |
| 3 | -8.5 |
| 4 | -8.9 |
| 5 | -9.2 |
| 6 | -8.3 |
| 7 | -8.8 |
| 8 | -8.4 |
Experimental Protocols
This section outlines the detailed methodology for performing molecular docking of pyrimidine derivatives against EGFR using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
AutoDockTools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization of molecules and docking results.
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17).
-
PubChem or ZINC database: Source for 3D structures of pyrimidine derivatives (ligands).
Protein Preparation (EGFR - PDB ID: 1M17)
-
Download the Protein Structure: Obtain the PDB file for EGFR (e.g., 1M17) from the Protein Data Bank.
-
Clean the Protein Structure:
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. This can be done using the "Select" and "Delete" functionalities in ADT.
-
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.
-
Assign Kollman Charges: Compute and add Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Ligand Preparation (Pyrimidine Derivatives)
-
Obtain Ligand Structures: Download the 3D structures of the pyrimidine derivatives from a database like PubChem in SDF or MOL2 format.
-
Load Ligand in ADT: Open the ligand file in AutoDockTools.
-
Detect Root and Torsion Bonds: AutoDockTools will automatically detect the root of the ligand and the rotatable bonds. The number of rotatable bonds affects the flexibility of the ligand during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format.
Grid Box Generation
The grid box defines the three-dimensional space in the active site of the protein where the docking simulation will be performed.
-
Identify the Active Site: The active site of EGFR can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports. For EGFR (PDB ID: 1M17), key active site residues include Met769.
-
Set Grid Box Parameters: In AutoDockTools, use the "Grid Box" option to define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding pocket.
-
Center Grid Box on Ligand: A common approach is to center the grid box on the co-crystallized ligand.
-
Manual Adjustment: The size and center of the grid box can be manually adjusted to ensure it covers the desired binding area. For EGFR (PDB ID: 1M17), a grid box centered around the active site with dimensions of approximately 20x20x20 Å is a reasonable starting point.
-
Running the Docking Simulation with AutoDock Vina
AutoDock Vina is run from the command line. A configuration file (conf.txt) is required to specify the input files and docking parameters.
-
Create a Configuration File (conf.txt):
-
Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Analysis of Docking Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.
-
Visualization of Binding Poses: The output PDBQT file (docking_results.pdbqt) contains the predicted binding poses of the ligand. Use a visualization tool like PyMOL or UCSF Chimera to:
-
Load the prepared protein (PDBQT) and the docking results (PDBQT).
-
Analyze the interactions between the pyrimidine derivative and the amino acid residues in the EGFR active site. Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose of the known inhibitor and its crystal structure can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Molecular Docking Workflow for Pyrimidine Derivatives
Caption: General workflow for molecular docking of pyrimidine derivatives.
References
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for common techniques used in the purification of substituted pyrimidine compounds. Proper purification is a critical step in the synthesis of these compounds, which are prevalent in medicinal chemistry and drug development, to ensure the removal of impurities such as starting materials, reagents, and by-products.
Recrystallization
Recrystallization is a fundamental and cost-effective technique for the purification of solid substituted pyrimidine compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the substituted pyrimidine is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, water, ethyl acetate, and mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Two-Solvent Recrystallization
-
Solvent System Selection: Select a solvent pair consisting of a "good" solvent in which the pyrimidine is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Data Summary for Recrystallization of Substituted Pyrimidines
| Compound | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Bosentan | Ethanol/Water | Not Specified | >99.8 | 70 | [1] |
| Substituted Pyrimidinone | Not Specified | Not Specified | Not Specified | Good | [2] |
Note: Quantitative data on initial purity and recovery yields are often not explicitly detailed in the literature, highlighting a need for more rigorous reporting in experimental procedures.
Flash Column Chromatography
Flash column chromatography is a rapid and widely used preparative technique for purifying substituted pyrimidines from complex mixtures. It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their differential polarity.
Experimental Protocol for Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine compound and good separation from impurities. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample evenly to the top of the silica bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to achieve a fast flow rate.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.
Data Summary for Flash Column Chromatography of Substituted Pyrimidines
| Compound | Stationary Phase | Eluent System | Purity (%) | Yield (%) | Reference |
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.03 | Not Specified | [3] |
| Bosentan Intermediate | Silica Gel | Not Specified | Not Specified | 45 | [2] |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | Not Specified | 26-85 (synthesis yield) | [4][5] |
Note: The reported yields often correspond to the overall synthetic step rather than the purification step alone.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure substituted pyrimidines, especially for challenging separations or for final purification steps in drug development.
General Protocol for Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the partially purified pyrimidine compound in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase, often by lyophilization or rotary evaporation, to yield the final purified product.
Data Summary for Preparative HPLC of Pyrimidine Derivatives
| Compound Class | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery Rate (%) | Reference |
| Drug-like Libraries | C18 | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | Median >97 | Not Specified | [6] |
| Respiratory Drug Candidate | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: Specific quantitative data for the purification of individual substituted pyrimidines by preparative HPLC is often proprietary or not detailed in publicly available literature.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile technique that can be used for the cleanup of substituted pyrimidine samples by partitioning the compound and impurities between a solid phase and a liquid phase.
General Protocol for Solid-Phase Extraction
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the target pyrimidine or the impurities to be removed. Common sorbents include reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.
-
Sample Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent that will elute the impurities while retaining the target compound on the sorbent.
-
Elution: Elute the purified substituted pyrimidine from the cartridge using a stronger solvent.
-
Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.
Data Summary for Solid-Phase Extraction of Pyrimidine Analogues
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Preparative HPLC Purification.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. lcms.cz [lcms.cz]
"analytical methods for detecting 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in biological samples"
Application Note & Protocol:
Analytical Method for the Detection of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine is a small molecule that has been investigated for its biological activities. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the extraction and quantification of this pyrimidine derivative using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique. The inherent reactivity of the ethylsulfinyl group suggests that special attention must be paid to sample handling and storage to prevent degradation.
Principle of the Method
This method employs a protein precipitation technique to extract the analyte from the biological matrix. The extracted sample is then analyzed by reverse-phase HPLC, which separates the target analyte from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to correct for matrix effects and variations in extraction efficiency and instrument response.
Materials and Reagents
-
Reference Standards:
-
4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (Analyte)
-
Stable isotope-labeled analog or a structurally similar compound as an Internal Standard (IS)
-
-
Solvents (HPLC or LC-MS grade):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
Water with 0.1% ammonium hydroxide
-
-
Reagents:
-
Formic acid (FA), analytical grade
-
Ammonium hydroxide, analytical grade
-
-
Biological Matrix:
-
Blank plasma, serum, or tissue homogenate (from the same species as the study samples)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
HPLC vials with inserts
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Instrumentation
-
HPLC System: A system capable of binary gradient elution (e.g., Agilent, Shimadzu, Waters).
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Column Temperature: 40 °C
-
Autosampler Temperature: 4 °C
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent).
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of the analyte and the IS into separate 1 mL volumetric flasks. Dissolve in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate biological matrix to each tube.
-
Spike 5 µL of the appropriate working standard solution (or blank solvent for unknown samples) into the corresponding tubes.
-
Add 10 µL of the IS working solution to all tubes except for the blank matrix sample.
-
Add 150 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and IS. A hypothetical transition for the analyte could be based on its molecular weight and fragmentation pattern.
-
Data Presentation
Table 1: Hypothetical MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (Analyte) | 407.1 | 299.1 | 25 |
| Internal Standard (e.g., Deuterated Analog) | 412.1 | 304.1 | 25 |
Table 2: Hypothetical Assay Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ (CV%) | < 20% |
| Mean Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrimidine synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyrimidine synthesis, particularly the Biginelli reaction, and offers potential solutions in a question-and-answer format.
Question: My Biginelli reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Biginelli reaction can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The catalyst is crucial. While classical methods use strong protic acids like HCl, various Lewis acids and organocatalysts have been shown to improve yields.[1] Experiment with different catalysts such as FeCl₃, ZnCl₂, or a chiral primary amine for enantioselective synthesis.[1][2] Ensure the optimal catalyst loading is used, as too much or too little can be detrimental.
-
Solvent Selection: The choice of solvent significantly impacts reaction efficiency. While solvent-free conditions are often effective and environmentally friendly, polar solvents like ethanol, acetonitrile, or deep eutectic solvents (DESs) can enhance yields in certain cases.[3][4][5] If using a solvent, ensure it is dry, as water can interfere with the reaction.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. While some reactions proceed at room temperature, others require heating. Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reactants: Impurities in the aldehyde, β-dicarbonyl compound, or urea/thiourea can inhibit the reaction. Ensure all starting materials are of high purity.
-
Stoichiometry: While a 1:1:1 molar ratio of reactants is standard, a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[3]
Question: I am observing significant side product formation in my reaction. How can I minimize these impurities?
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Knoevenagel Condensation Product: A common side product is the Knoevenagel condensation product between the aldehyde and the β-dicarbonyl compound. Optimizing the catalyst and reaction conditions can minimize this. Using a milder catalyst or lowering the reaction temperature may be beneficial.
-
Self-Condensation of β-Dicarbonyl: The β-dicarbonyl compound can undergo self-condensation. This can often be suppressed by the careful addition of reactants, for instance, adding the β-dicarbonyl compound slowly to the mixture of the aldehyde, urea/thiourea, and catalyst.
-
Reaction Monitoring: Closely monitor the reaction by TLC. Stop the reaction once the desired product is the major spot to prevent further degradation or side product formation.
Question: The purification of my dihydropyrimidinone (DHPM) product is difficult. What are the best practices for purification?
Answer: Purification of DHPMs can be challenging due to their polarity and sometimes poor solubility.
-
Crystallization: The most common and effective method for purifying DHPMs is recrystallization. Ethanol is a frequently used solvent for this purpose. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for your specific product.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Washing: Before recrystallization or chromatography, washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold diethyl ether can remove unreacted aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using microwave-assisted synthesis for the Biginelli reaction?
A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for the Biginelli reaction, including significantly reduced reaction times, improved product yields, and often cleaner reaction profiles.[6] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of side products.
Q2: Are there "green" or environmentally friendly methods for pyrimidine synthesis?
A2: Yes, several green chemistry approaches have been developed for the Biginelli reaction. These include the use of solvent-free reaction conditions, employing reusable catalysts, and utilizing natural catalysts like lemon juice.[3] Deep eutectic solvents (DESs) are also being explored as green reaction media.[4][5]
Q3: Can the Biginelli reaction be performed enantioselectively?
A3: Yes, the development of asymmetric Biginelli reactions is an active area of research. Chiral catalysts, such as those based on primary amines with a chiral diamine backbone, have been successfully used to synthesize optically pure dihydropyrimidinones with high enantioselectivity.[2]
Q4: What is the role of pyrimidine synthesis in drug development?
A4: The pyrimidine scaffold is a key structural motif in a wide range of biologically active molecules. Dihydropyrimidinones (DHPMs) and their derivatives exhibit diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Therefore, the efficient synthesis and optimization of pyrimidine derivatives are of great interest to medicinal chemists.
Data Presentation: Optimization of Biginelli Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of the Biginelli reaction.
Table 1: Effect of Catalyst on the Synthesis of Dihydropyrimidinones
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| FeCl₃·6H₂O | Ethanol | Reflux | 60 | 92 | (Example) |
| ZnCl₂ | Solvent-free | 100 | 45 | 85 | (Example) |
| MFI27_6 Zeolite | Solvent-free (ball-milling) | RT | 20 | 91 | [7] |
| αMoO₃/SiO₂ | Solvent-free | 100 | 30 | 87 | [6] |
| Fe(NO₃)₃·9H₂O | Solvent-free (grinding) | RT | 10-15 | 85-95 | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Clay | Ethanol | 3 h | 78 | (Example) |
| Microwave Irradiation | Clay | Ethanol | 5 min | 91 | (Example) |
| Conventional Heating | ZrOCl₂·8H₂O/EG | None | 120 min | 70 | [4] |
| Microwave Irradiation | ZrOCl₂·8H₂O/EG | None | 10 min | 92 | [4] |
Experimental Protocols
General Procedure for a Solvent-Free Biginelli Reaction using Grinding:
-
In a mortar, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the catalyst (e.g., Fe(NO₃)₃·9H₂O, 0.1 mmol).[3]
-
Grind the mixture using a pestle at room temperature for the specified time (typically 10-20 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Mandatory Visualizations
Caption: Experimental workflow for pyrimidine synthesis optimization.
Caption: De novo pyrimidine biosynthesis pathway and key inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. researchgate.net [researchgate.net]
"troubleshooting low yield in trifluoromethylpyrimidine synthesis"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of trifluoromethylpyrimidines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of trifluoromethylpyrimidine derivatives.
Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the common causes?
A: Incomplete reactions are a frequent source of low yields. Several factors can contribute to this issue:
-
Insufficient Reaction Time or Temperature: Many multi-component reactions or cyclization steps require specific temperatures and extended reaction times to proceed to completion. For instance, some syntheses may require heating at 80°C for up to 8 hours.
-
Poor Reagent Quality: The purity of starting materials, such as ethyl trifluoroacetoacetate and various amidines, is critical. Impurities can interfere with the reaction, consume reagents, or inhibit catalysts.
-
Presence of Moisture: The trifluoromethyl group itself is generally stable due to the strength of the C-F bond.[1] However, certain intermediates or reagents may be sensitive to water. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if specified in the protocol.
-
Catalyst Inefficiency: If the synthesis involves a catalyst (e.g., Pd-catalyzed cross-coupling or a Lewis acid), its activity is paramount.[2] Ensure the catalyst is not expired or deactivated. In some cases, using a different catalyst or increasing the catalyst loading may be necessary.
Q2: I'm observing significant side product formation on my TLC/LCMS. What are the likely side reactions?
A: The formation of byproducts can significantly reduce the yield of the desired trifluoromethylpyrimidine. Potential side reactions include:
-
Hydrolysis of Intermediates: While the final trifluoromethyl group is robust, certain reaction intermediates may be susceptible to hydrolysis, especially under harsh acidic or basic conditions. This can lead to the formation of carboxylic acids or other undesired byproducts.
-
Self-Condensation of Starting Materials: Precursors like β-ketoesters can undergo self-condensation, particularly in the presence of a strong base.
-
Over-reaction or Polysubstitution: In reactions involving chlorination or other substitutions on the pyrimidine ring, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of multi-substituted byproducts.[3]
-
Decomposition of Reagents: Some reagents, like trifluoromethylated ynones, can be unstable on silica gel, leading to decomposition if purification is attempted via standard column chromatography.[4]
Q3: My crude product looks fine, but I'm losing a significant amount of material during purification. What can I do?
A: Product loss during purification is a common problem. Here are some strategies to minimize it:
-
Optimize Chromatography: Trifluoromethylated compounds can sometimes be challenging to purify via standard silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC or crystallization.
-
Avoid Harsh Conditions: As mentioned, some trifluoromethylated compounds or intermediates can be sensitive. Avoid unnecessarily strong acids or bases during the workup.
-
Crystallization: If the product is a solid, optimizing the crystallization conditions (solvent system, temperature) can be a highly effective method for purification that often results in higher recovery than chromatography.
Q4: Are there general strategies to optimize the yield of my trifluoromethylpyrimidine synthesis?
A: Yes, a systematic approach to optimization can often lead to significant improvements in yield.
-
Reaction Condition Screening: Systematically screen different solvents, temperatures, and reaction times. A Design of Experiments (DoE) approach can be highly efficient for this.
-
Base/Catalyst Screening: The choice of base or catalyst can be critical. For example, in a four-step synthesis of amide-bearing trifluoromethyl pyrimidines, cesium carbonate (Cs₂CO₃) was used as the base.[5] Trying different organic or inorganic bases may improve the yield.
-
Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may be beneficial in some cases but can lead to side product formation in others.
Data Summary: Synthesis Yields
The following table summarizes yields for a multi-step synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, illustrating the typical range of yields that can be expected from a complex synthesis.[4][6]
| Compound | Molecular Formula | Yield (%) |
| 5a | C₁₈H₁₃F₃N₄O₂ | 45.3 |
| 5b | C₁₉H₁₅F₃N₄O₂ | 56.1 |
| 5c | C₁₉H₁₅F₃N₄O₂ | 48.2 |
| 5d | C₁₈H₁₂ClF₃N₄O₂ | 60.8 |
| 5e | C₁₈H₁₂BrF₃N₄O₂ | 55.4 |
| 5f | C₁₈H₁₂F₄N₄O₂ | 42.1 |
| 5g | C₂₀H₁₅F₃N₄O₂ | 35.5 |
| 5h | C₁₉H₁₄F₃N₅O₄ | 20.2 |
| 5i | C₁₈H₁₁Cl₂F₃N₄O₂ | 48.9 |
| 5j | C₁₉H₁₅F₃N₄O₃ | 58.3 |
Experimental Protocols
Below are representative, detailed protocols for the synthesis of trifluoromethylpyrimidine intermediates.
Protocol 1: Synthesis of 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline (Intermediate 4a) [5]
-
Setup: To a 100-mL three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add intermediate 3 (20 mmol), potassium iodide (KI) (0.2 mmol), and cesium carbonate (Cs₂CO₃) (30 mmol).
-
Solvent Addition: Add 50 mL of acetone to the flask and cool the mixture in an ice bath.
-
Reagent Addition: Dissolve 3-aminophenol (20 mmol) in 10 mL of acetone. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 7–8 hours at 25°C.
-
Workup and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction, perform an appropriate aqueous workup, and extract the product. Purify the crude material by column chromatography using petroleum ether and ethyl acetate as eluents to obtain the final product.
-
Yield: 62.5%
-
Appearance: Yellow solid
-
Melting Point: 65–67°C
-
Visual Guides
The following diagrams illustrate a general troubleshooting workflow and a synthetic pathway.
Caption: A workflow diagram for troubleshooting low yields in chemical synthesis.
Caption: A synthetic pathway highlighting points of potential yield loss.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of the compound 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine.
Troubleshooting Guides and FAQs
Q1: My initial aqueous solubility for 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine is extremely low. What are the likely structural contributors to this poor solubility?
A1: The low aqueous solubility of this compound is likely due to the cumulative effect of its lipophilic functional groups. The trifluoromethyl (-CF3) group, in particular, is known to significantly increase the lipophilicity of a molecule.[1] The large, non-polar benzyloxy and phenyl groups also contribute to poor water solubility. While the pyrimidine ring and the ethylsulfinyl group may offer some polarity, their contribution is likely outweighed by the hydrophobic moieties.
Q2: I am seeing variability in my solubility measurements. What could be the cause?
A2: Variability in solubility measurements can stem from several factors. Ensure that your experimental conditions are tightly controlled, including temperature and pH. The physical form of the solid can also impact solubility; for instance, amorphous forms are generally more soluble than crystalline forms.[2][3] Inconsistent equilibration times can also lead to variable results. It is crucial to ensure that the solution has reached equilibrium before measurement.
Q3: What are the first steps I should take to systematically improve the solubility of this compound?
A3: A systematic approach to improving solubility should begin with a thorough characterization of the compound's physicochemical properties. We recommend the following initial steps:
-
Determine the kinetic and thermodynamic solubility: This will provide a baseline and indicate if the compound is prone to supersaturation and precipitation.
-
Establish a pH-solubility profile: Understanding how solubility changes with pH is critical, especially for compounds with ionizable groups.
-
Conduct a co-solvent screening: This can identify suitable solvent systems for formulation development.
Q4: Can I use pH modification to improve the solubility of this pyrimidine derivative?
A4: The pyrimidine ring system contains nitrogen atoms that can be protonated at acidic pH, potentially increasing the compound's aqueous solubility. To assess this, you should perform a pH-solubility profile experiment. If the solubility increases at lower pH values, a formulation strategy involving pH modification could be viable. This might include the use of acidic buffers or the formation of a salt.
Q5: What are amorphous solid dispersions (ASDs), and could they be a suitable strategy for this compound?
A5: Amorphous solid dispersions (ASDs) are a formulation approach where the crystalline drug is converted into an amorphous form and dispersed within a polymer matrix.[2] This high-energy amorphous state can lead to a significant increase in aqueous solubility and dissolution rate.[2][3] Given the likely crystalline nature and poor solubility of your compound, ASD is a very promising technique to explore.[2]
Q6: What types of polymers are typically used for creating amorphous solid dispersions?
A6: A range of polymers can be used for ASDs, and the choice depends on the specific properties of the drug. Common choices include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
Screening a variety of polymers is recommended to find the optimal one for your compound in terms of solubility enhancement and physical stability of the amorphous form.
Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
Objective: To determine the kinetic and thermodynamic solubility of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Kinetic Solubility:
-
Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) with agitation for a short period (e.g., 2 hours).
-
Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid compound to the aqueous buffer in a sealed vial.
-
Agitate the suspension at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the solubility of the compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Follow the thermodynamic solubility (shake-flask) method described in Protocol 1 for each pH buffer.
-
Ensure the pH of the saturated solution is measured at the end of the equilibration period.
-
Plot the measured solubility as a function of the final pH.
Protocol 3: Co-solvent Solubility Screening
Objective: To identify co-solvents that can enhance the solubility of the compound.
Methodology:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of the compound in each co-solvent mixture using the thermodynamic solubility method (Protocol 1).
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.
Protocol 4: Amorphous Solid Dispersion (ASD) Formulation and Dissolution Testing
Objective: To prepare an ASD of the compound and evaluate its dissolution performance.
Methodology:
-
Polymer and Drug Loading Screening:
-
Select a range of polymers (e.g., PVP, HPMC, HPMCAS) and drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2).
-
-
Preparation of ASD by Solvent Evaporation:
-
Dissolve both the compound and the chosen polymer in a common volatile organic solvent (e.g., acetone, methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film to obtain the ASD powder.
-
-
Characterization of the ASD:
-
Confirm the amorphous nature of the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
-
Dissolution Testing:
-
Perform a dissolution test on the prepared ASD powder in a relevant aqueous buffer (e.g., simulated gastric or intestinal fluid).
-
Compare the dissolution profile of the ASD to that of the crystalline compound.
-
Data Presentation
The following table summarizes hypothetical data from the described experiments to illustrate potential solubility improvements for 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine.
| Solubility Enhancement Method | Conditions | Solubility (µg/mL) | Fold Increase |
| Baseline (Crystalline) | Phosphate Buffered Saline (pH 7.4) | 0.5 | 1 |
| pH Modification | pH 2.0 Buffer | 5.2 | 10.4 |
| pH 4.0 Buffer | 2.1 | 4.2 | |
| Co-solvency | 10% Ethanol in PBS | 4.8 | 9.6 |
| 20% Ethanol in PBS | 12.5 | 25 | |
| 10% PEG 400 in PBS | 8.3 | 16.6 | |
| 20% PEG 400 in PBS | 21.7 | 43.4 | |
| Amorphous Solid Dispersion | 1:9 Drug:HPMCAS | 45.8 | 91.6 |
| 1:4 Drug:HPMCAS | 72.3 | 144.6 | |
| 1:9 Drug:PVP | 33.1 | 66.2 | |
| 1:4 Drug:PVP | 55.9 | 111.8 |
Visualizations
Caption: Workflow for initial solubility screening of a poorly soluble compound.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
References
"overcoming challenges in the purification of ethylsulfinyl compounds"
Technical Support Center: Purification of Ethylsulfinyl Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ethylsulfinyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ethylsulfinyl compounds?
A1: The primary methods for purifying ethylsulfinyl compounds, which are a class of sulfoxides, include:
-
Flash Column Chromatography: Widely used for separating the desired sulfoxide from starting materials (sulfides) and over-oxidized products (sulfones). Both normal-phase (silica gel, alumina) and reverse-phase (C18) chromatography can be employed.
-
Recrystallization: Effective for obtaining high-purity crystalline ethylsulfinyl compounds. The choice of solvent is crucial for successful purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for achieving very high purity, especially for valuable or small-scale samples. Reverse-phase HPLC is a common approach.[1]
-
Solvent Extraction: This can be used to perform an initial cleanup of the product by partitioning the compound between two immiscible solvents.
-
Distillation: Applicable for volatile and thermally stable liquid ethylsulfinyl compounds.
Q2: My ethylsulfinyl compound appears to be degrading during silica gel column chromatography. What is happening and what can I do?
A2: Ethylsulfinyl compounds can be sensitive to the acidic nature of silica gel, leading to degradation. The slightly acidic surface of silica can catalyze decomposition or side reactions.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (e.g., 1-3%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Reverse-Phase Chromatography: Employing a reverse-phase column (e.g., C18) with a polar mobile phase (like acetonitrile/water or methanol/water) is a good alternative as the stationary phase is non-polar and less likely to cause degradation.
Q3: What are the typical impurities I might encounter after synthesizing an ethylsulfinyl compound?
A3: Common impurities include:
-
Unreacted Starting Material (Sulfide): The corresponding sulfide is a frequent impurity if the oxidation reaction did not go to completion.
-
Over-oxidized Product (Sulfone): Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone.
-
Reagents and Catalysts: Residual oxidizing agents (e.g., hydrogen peroxide, m-CPBA) and any catalysts used in the synthesis may be present.
-
Solvent Residues: Solvents used in the reaction or workup may remain in the final product.
Q4: How can I assess the purity of my ethylsulfinyl compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying purity. A UV detector is commonly used.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra to that of the pure compound.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Melting Point Analysis: For solid compounds, a sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of ethylsulfinyl compounds.
Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product degradation on the column | The stationary phase (e.g., silica gel) is too acidic. | - Use a deactivated silica gel (e.g., with triethylamine in the eluent).- Switch to a neutral or basic stationary phase like alumina.- Employ reverse-phase chromatography. |
| Poor separation of sulfoxide and sulfone | The polarity of the eluent is too high or too low. | - Optimize the solvent system using TLC first.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Peak tailing in HPLC | - Secondary interactions between the basic sulfoxide and acidic silanol groups on the stationary phase.- Column overload. | - Add a buffer to the mobile phase to maintain a constant pH.- Use a column with end-capping to reduce silanol interactions.- Reduce the amount of sample injected.[2] |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent.- If using normal phase, a "methanol purge" at the end can elute highly polar compounds. |
Guide 2: Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out" (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower-boiling solvent.- Use a larger volume of solvent. |
| Low recovery of the purified compound | - The compound is too soluble in the cold solvent.- Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility.- Minimize the amount of hot solvent used to dissolve the compound. |
| Impure crystals are obtained | The solution cooled too quickly, trapping impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data on Purification of Sulfoxides
The following tables provide some quantitative data on the purification of sulfoxide compounds.
Table 1: Purity of Desmopressin Sulfoxide after HPLC Purification
| Purification Method | Stationary Phase | Mobile Phase | Achieved Purity |
| Preparative HPLC | Octadecylsilane chemically bonded silica (C18) | Acetic acid and acetonitrile | > 95% |
| Data from a patent on the preparation of purified desmopressin sulfoxide impurities.[1] |
Table 2: Improvement of Dimethyl Sulfoxide (DMSO) Purity by Distillation
| Purification Stage | UV Absorbance at 290 nm | Odor |
| Impure Starting Material | 0.25 | Some odor |
| After Direct Distillation (10 plates) | 0.11 | Some odor |
| After Extraction and Distillation | < 0.10 | Almost no odor |
| UV absorbance is used as an indicator of purity, with lower absorbance indicating higher purity.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of an Ethylsulfinyl Compound
This protocol is a general guideline and should be optimized for the specific compound.
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude product.
-
Pack the column with silica gel (or alumina) as a slurry in the initial, least polar eluent.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude ethylsulfinyl compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and collect fractions.
-
Monitor the elution of the compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethylsulfinyl compound.
-
Protocol 2: Recrystallization of an Ethylsulfinyl Compound
This protocol is a general guideline for the recrystallization of a solid ethylsulfinyl compound.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is just dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: Purification workflow for ethylsulfinyl compounds.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Optimizing Cell-Based Assays for Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and step-by-step solutions in a question-and-answer format.
Issue 1: Compound Solubility and Precipitation
Question: My pyrimidine derivative is precipitating out of solution in the cell culture medium. What can I do?
Answer:
Compound precipitation is a common challenge with hydrophobic molecules like many pyrimidine derivatives. Here are several strategies to address this issue:
-
Optimize Solvent Concentration: Most stock solutions are prepared in 100% DMSO. Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Use a Prodrug Strategy: If insolubility is a persistent issue, consider synthesizing a more soluble prodrug of your pyrimidine derivative. This involves chemically modifying the compound to enhance its aqueous solubility, with the modification being cleaved off inside the cell to release the active compound.[1]
-
Employ Formulation Strategies: For preclinical studies, consider formulating the compound with polymers to create amorphous solid dispersions, which can significantly enhance aqueous solubility.[2][3]
-
Test Different Solvents: While DMSO is common, other organic solvents like ethanol may be suitable for some compounds. Always perform a solvent tolerance test with your specific cell line to determine the maximum non-toxic concentration.
-
Pre-dilution and Mixing: Prepare intermediate dilutions of your stock solution in serum-free medium before adding it to the final culture medium. Ensure thorough but gentle mixing immediately after adding the compound to the wells to prevent localized high concentrations that can lead to precipitation.
Issue 2: High Variability and Inconsistent Results in Viability Assays
Question: I am observing high variability between replicate wells in my MTT/MTS assay. What are the likely causes and solutions?
Answer:
High variability in tetrazolium-based assays can stem from several factors related to both the compound and the assay procedure.
Potential Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently up and down to mix before aspirating for each plate. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. If observed, refer to the troubleshooting guide for compound solubility. |
| Incomplete Solubilization of Formazan Crystals | After the incubation with MTT/MTS, ensure the formazan crystals are completely dissolved in the solubilization buffer (e.g., DMSO or isopropanol). Pipette the solution up and down gently and shake the plate on an orbital shaker for at least 15 minutes before reading the absorbance.[4] |
| Interference from Phenol Red or Serum | The presence of phenol red in the culture medium and components in serum can interfere with absorbance readings. It is recommended to use serum-free and phenol red-free medium during the MTT/MTS incubation step.[4] |
| Incorrect Incubation Times | Optimize the incubation time for both the compound treatment and the MTT/MTS reagent for your specific cell line and experimental conditions. A typical incubation time for the MTT reagent is 2-4 hours. |
| Pipetting Errors | Use calibrated multichannel pipettes for adding reagents to minimize well-to-well volume variations. |
Issue 3: Unexpected or No Cytotoxicity Observed
Question: My pyrimidine derivative is expected to be cytotoxic, but I am not observing a significant decrease in cell viability. Why might this be happening?
Answer:
Several factors can lead to a lack of expected cytotoxicity. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Unexpected Cytotoxicity
Troubleshooting logic for lack of expected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for screening pyrimidine derivatives?
A1: The choice of assay depends on your specific research question and the expected mechanism of action of your compounds. Here is a comparison of commonly used assays:
| Assay Type | Principle | Pros | Cons |
| MTT/MTS/XTT | Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[5][6][7] | Inexpensive, well-established, suitable for high-throughput screening. | Can be affected by changes in cellular metabolism that are not linked to viability. Requires a solubilization step for the formazan product. |
| Luciferase-based (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, which correlate with cell viability. | Highly sensitive, rapid, and suitable for high-throughput screening. | Reagents can be more expensive. Can be affected by compounds that interfere with luciferase activity. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity. | Directly measures cytotoxicity. | Less sensitive for detecting anti-proliferative effects that do not cause cell lysis. |
| Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide) | Uses fluorescent dyes to distinguish between live cells (intact membranes) and dead cells (compromised membranes). | Provides direct visualization of live and dead cells. Can be used in microscopy and flow cytometry. | Not ideal for high-throughput screening in a plate reader format. |
For initial high-throughput screening of pyrimidine derivatives for cytotoxic or anti-proliferative effects, MTT or MTS assays are often a good starting point due to their cost-effectiveness and established protocols. For more sensitive and rapid results, a luciferase-based ATP assay is an excellent choice.
Q2: What are the key signaling pathways targeted by pyrimidine derivatives that I should be aware of?
A2: Pyrimidine derivatives are known to target a variety of signaling pathways, particularly those involved in cell proliferation, survival, and metabolism. Some of the most common pathways include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Many pyrimidine derivatives have been developed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[8][9]
-
MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division. Pyrimidine derivatives have been shown to inhibit kinases like ERK.[8]
-
Tyrosine Kinases (e.g., EGFR, Abl): Many pyrimidine scaffolds serve as the basis for tyrosine kinase inhibitors, which block the signaling that drives the growth of certain cancers.[8][10]
-
De Novo Pyrimidine Synthesis Pathway: Some pyrimidine derivatives act as antimetabolites by inhibiting key enzymes in the de novo synthesis of pyrimidines, thereby disrupting DNA and RNA synthesis.[9][11]
Key Signaling Pathways Modulated by Pyrimidine Derivatives
Common signaling pathways targeted by pyrimidine derivatives.
Q3: What are some important controls to include in my cell-based assays with pyrimidine derivatives?
A3: Including proper controls is critical for the accurate interpretation of your results.
-
Vehicle Control: This is a culture of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrimidine derivative. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control: A culture of cells that receives no treatment. This serves as a baseline for 100% cell viability.
-
Positive Control: A known cytotoxic agent that is effective on your cell line. This control ensures that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.
-
Media Blank: Wells containing only cell culture medium without cells. This is used to measure the background absorbance or luminescence of the medium and reagents.
-
Compound Control (without cells): Wells containing your pyrimidine derivative in the medium but without cells. This is important to check if the compound itself interferes with the assay readout (e.g., by absorbing light at the same wavelength as the formazan product in an MTT assay).
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a detailed methodology for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
Pyrimidine derivatives stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in serum-free medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percent viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]
-
Protocol 2: Dual-Luciferase® Reporter Assay
This protocol is for measuring the effect of pyrimidine derivatives on the activity of a specific signaling pathway or promoter using a dual-luciferase reporter system.
Materials:
-
Cells cultured in a 24- or 96-well plate
-
Reporter plasmid (e.g., firefly luciferase driven by a promoter of interest)
-
Control plasmid (e.g., Renilla luciferase driven by a constitutive promoter)
-
Transfection reagent
-
Pyrimidine derivatives
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer with dual injectors
Procedure:
-
Transfection:
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with the desired concentrations of pyrimidine derivatives.
-
Include vehicle and untreated controls.
-
Incubate for the desired treatment duration.
-
-
Cell Lysis:
-
Remove the medium from the wells and gently wash the cells once with PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes on an orbital shaker.
-
-
Luminescence Measurement:
-
Program the luminometer to inject LAR II and then Stop & Glo® Reagent, with a 2-second pre-read delay and a 10-second measurement time for each.
-
Transfer 20 µL of the cell lysate to a white-walled luminometer plate.
-
Place the plate in the luminometer and initiate the reading. The instrument will first inject LAR II and measure the firefly luciferase activity, then inject the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Normalized Ratio = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Express the results as a fold change relative to the vehicle control.
-
Quantitative Data Summary
The following table provides a summary of reported IC50 values for various pyrimidine derivatives in different cancer cell lines. This data is for illustrative purposes and optimal concentrations should be determined empirically for each new compound and cell line.
| Pyrimidine Derivative Class | Cancer Cell Line | Target/Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | PIM-1 Kinase/MTT | 0.57 - 3.15 | [12] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | PIM-1 Kinase/MTT | 0.99 - 4.16 | [12] |
| Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | Antiproliferative/MTT | 4.3 | [13] |
| Aminopyrimidine | HT-29 (Colon) | Cell Viability | 4 - 8 | [14] |
| Aminopyrimidine | MDA-MB-231 (Breast) | Cell Viability | 4 - 8 | [14] |
| Imatinib Derivative | K562 (Leukemia) | Cytotoxicity/Apoptosis | 2.29 | [15] |
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Mermaid | Diagramming and charting tool [mermaid.js.org]
- 7. The Role of COL6A3 in Tumorigenesis, Metastasis, Diagnosis, and Disease Management [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[1] It is recommended to screen different catalysts and optimize the concentration for your specific substrates.
-
Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent degradation of the product.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.
Q2: I am observing an unexpected peak in my HPLC analysis of a Biginelli reaction mixture. What could this side product be?
A2: Several side products can form during a Biginelli reaction. Common unexpected peaks in your HPLC chromatogram could correspond to:
-
Hantzsch-type Dihydropyridines: Under certain conditions, particularly with urea as the nitrogen source, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the expected dihydropyrimidinone. This occurs through a competing Hantzsch reaction pathway.
-
Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate formed during the reaction. This can lead to the formation of open-chain or alternative cyclic byproducts.
-
Knoevenagel Condensation Product: The initial condensation between the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct, especially if the subsequent cyclization with urea is slow.
-
Linear Ureides: Incomplete cyclization can result in the formation of linear intermediates. Mechanochemical conditions, for instance, have been shown to favor the formation of linear "Biginelli-linear" derivatives over the cyclized product.[3][4]
Q3: My pyrimidine synthesis from a chalcone and guanidine is resulting in a complex mixture of products. What are the likely side reactions?
A3: The synthesis of pyrimidines from chalcones and guanidine is a robust method, but side reactions can occur, leading to a complex product mixture. Potential side reactions include:
-
Michael Addition of Guanidine: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone (a Michael addition) without subsequent cyclization, leading to an open-chain adduct.
-
Formation of Alternative Heterocycles: Depending on the reaction conditions and the specific structure of the chalcone, alternative cyclization pathways may become competitive, leading to the formation of other heterocyclic systems.
-
Elimination of Substituents: In the case of polyfluorinated chalcones, reactions with guanidine in the presence of a base can be accompanied by the elimination of the polyfluorophenyl group, leading to unexpected pyrimidine derivatives and polyfluorobenzenes as byproducts.[3]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC shows a large amount of unreacted aldehyde and/or β-ketoester. | Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. | Increase the catalyst loading or try a different, more active catalyst (e.g., switch from a mild Lewis acid to a stronger one). |
| Low Reaction Temperature: The activation energy for the reaction is not being overcome. | Increase the reaction temperature and monitor for product formation and potential degradation. | |
| Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester may slow down the reaction. | Prolong the reaction time or switch to a less sterically hindered substrate if possible. |
Issue 2: Formation of Insoluble Byproducts
| Symptom | Possible Cause | Suggested Solution |
| A precipitate forms during the reaction that is not the desired product. | Polymerization of Aldehyde: Some aldehydes, especially aliphatic ones, can be prone to self-condensation or polymerization under acidic conditions. | Use a milder catalyst or add the aldehyde slowly to the reaction mixture. |
| Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent. | Try a different solvent system with higher solubilizing power for all components and intermediates. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the desired dihydropyrimidinone (DHPM) in a model Biginelli reaction.
Table 1: Effect of Catalyst on DHPM Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 78 | 24 | <10 |
| HCl | Ethanol | 78 | 8 | 75 |
| FeCl₃ | Acetonitrile | 82 | 6 | 85 |
| Yb(OTf)₃ | THF | 66 | 12 | 92 |
| InCl₃ | Acetonitrile | 82 | 5 | 95 |
Data compiled from various literature sources for a representative Biginelli reaction.
Table 2: Effect of Solvent on DHPM Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | 78 | 8 | 75 |
| HCl | Acetonitrile | 82 | 8 | 82 |
| HCl | Dichloromethane | 40 | 12 | 65 |
| HCl | Toluene | 110 | 6 | 78 |
| HCl | Solvent-free | 100 | 2 | 90 |
Data compiled from various literature sources for a representative Biginelli reaction.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Add the chosen solvent (20 mL) and the catalyst (e.g., 1 mol% of a Lewis acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Analysis of Biginelli Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Competing pathways in the Biginelli reaction.
References
- 1. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forensic Science and Analysis - Atlantic Technological University [atu.ie]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What is the likely cause?
A1: The primary cause of this compound degradation in solution is its inherent electrophilicity. The ethylsulfinyl group attached to the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic attack.[1][2] Common nucleophiles in experimental settings include water, buffer components (e.g., phosphate, carboxylates), and components of biological matrices like plasma or cell culture media.[1][2]
Q2: What are the primary degradation products of this compound?
A2: The main degradation pathway involves the displacement of the ethylsulfoxide moiety by a nucleophile. For instance, in the presence of glutathione (GSH), a common intracellular nucleophile, the ethylsulfoxide group is readily displaced to form a glutathione conjugate.[1][2] In aqueous buffers, hydrolysis can lead to the formation of the corresponding hydroxylated pyrimidine derivative.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, it is recommended to use a polar aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO). Polar aprotic solvents are generally preferred as they are less likely to participate in nucleophilic reactions compared to protic solvents like water or alcohols. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: Which buffers should I use for my experiments to minimize this compound degradation?
A4: When preparing aqueous solutions for experiments, it is crucial to select non-nucleophilic buffers. Buffers containing primary or secondary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) can act as nucleophiles. Consider using buffers with sterically hindered functional groups or those with low nucleophilicity, such as HEPES or MES, at a slightly acidic pH (e.g., pH 6.0-6.5) to reduce the nucleophilicity of any water present.
Q5: Can I use antioxidants to improve the stability of this compound?
A5: While the primary degradation pathway is nucleophilic attack, the sulfoxide group can be susceptible to oxidation or reduction under certain conditions. The inclusion of antioxidants is a reasonable precautionary measure, particularly if the experimental conditions involve potential sources of free radicals. However, addressing the nucleophilic degradation pathway is of primary importance.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in my in vitro assay.
-
Possible Cause: Degradation of this compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Analyze Buffer Composition: Identify any potential nucleophiles in your buffer system (e.g., phosphate, Tris, carboxylates).
-
Switch to a Non-Nucleophilic Buffer: Replace the current buffer with a non-nucleophilic alternative such as HEPES or MES.
-
Optimize pH: Adjust the pH of the assay buffer to a slightly acidic range (pH 6.0-6.5) to decrease the rate of hydrolysis.
-
Minimize Incubation Time: Reduce the duration of the experiment if possible to limit the exposure of this compound to the aqueous environment.
-
Control Experiment: Run a control experiment with this compound in the assay buffer without the biological components to quantify the rate of abiotic degradation.
-
Issue 2: Precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer.
-
Possible Cause: Poor aqueous solubility of this compound, leading to precipitation when the concentration of the organic solvent (DMSO) is reduced.
-
Troubleshooting Steps:
-
Reduce Final Assay Concentration: If experimentally feasible, lower the final concentration of this compound in the assay.
-
Increase DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay system and adjust your dilution scheme to stay within this limit. Many cell-based assays can tolerate up to 0.5-1% DMSO.
-
Use a Co-solvent: Consider the use of a pharmaceutically acceptable co-solvent in your final dilution to improve solubility.
-
Serial Dilutions: Perform serial dilutions in a mixture of DMSO and the aqueous buffer to gradually decrease the solvent strength, which can sometimes prevent shock precipitation.
-
Issue 3: Inconsistent results in my stability studies.
-
Possible Cause: Variability in solution preparation, storage conditions, or the analytical method.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that stock solutions are prepared consistently using the same solvent and stored under identical conditions (temperature, light exposure).
-
Control Storage Conditions: Use fresh dilutions for each experiment and avoid prolonged storage of working solutions at room temperature.
-
Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties, meaning it can resolve the parent this compound peak from all potential degradation products.
-
Monitor pH: If using buffers, measure and confirm the pH of the final solution, as slight variations can significantly impact the degradation rate.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, incubate a solution of this compound in a chosen solvent (e.g., DMSO) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Data Presentation
Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent System | pH | Half-life (t½) (hours) | Major Degradation Pathway |
| 100% Anhydrous DMSO | N/A | > 168 | Minimal Degradation |
| 50% Acetonitrile/Water | 7.0 | ~ 48 | Hydrolysis |
| Phosphate Buffered Saline (PBS) | 7.4 | ~ 12 | Nucleophilic displacement by phosphate/water |
| HEPES Buffer | 7.4 | ~ 72 | Hydrolysis |
| HEPES Buffer | 6.0 | > 96 | Slow Hydrolysis |
Note: The data in this table are illustrative and based on general chemical principles. Actual stability should be determined experimentally.
Visualizations
Caption: Proposed degradation pathway of this compound via nucleophilic attack.
Caption: Workflow for assessing the stability of this compound in different solutions.
References
"method to reduce impurities in trifluoromethylpyrimidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of trifluoromethylpyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in trifluoromethylpyrimidine synthesis?
A1: During the synthesis of trifluoromethylpyrimidines, several types of impurities can arise. These can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of leftover starting materials in the crude product.
-
Byproducts from Side Reactions: The reaction of starting materials or intermediates through alternative pathways can generate undesired byproducts. For example, in syntheses utilizing β-ketoesters and amidines, side reactions can lead to the formation of various substituted pyrimidones.
-
Positional Isomers: When synthesizing substituted trifluoromethylpyrimidines, the formation of incorrect positional isomers is a common issue, particularly when the pyrimidine ring is unsymmetrically substituted.
-
Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under certain reaction or workup conditions (e.g., strong acidic or basic conditions), leading to the formation of the corresponding carboxylic acid or other degradation products.
-
Solvent-Related Impurities: Residual solvents used in the reaction or purification steps can be present in the final product.
Q2: How can I minimize the formation of byproducts during the reaction?
A2: Minimizing byproduct formation often involves optimizing reaction conditions. Key parameters to consider include:
-
Temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. It is advisable to perform small-scale experiments at various temperatures to determine the ideal condition.
-
Reaction Time: Both insufficient and excessive reaction times can lead to increased impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction at the optimal point.
-
Stoichiometry of Reactants: Carefully controlling the ratio of reactants can minimize the presence of unreacted starting materials and reduce the likelihood of side reactions. A slight excess of one reactant might be beneficial in some cases to drive the reaction to completion.
-
Choice of Catalyst and Solvent: The catalyst and solvent can significantly influence the reaction pathway. Screening different catalysts and solvents can help identify conditions that maximize the yield of the desired product while minimizing byproduct formation.
Q3: What is the best way to remove unreacted starting materials after the reaction?
A3: The choice of purification method depends on the physical and chemical properties of the desired product and the unreacted starting materials. Common techniques include:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1][2]
-
Recrystallization: If the desired product is a solid and has different solubility properties from the starting materials in a particular solvent system, recrystallization can be a simple and effective purification method.
-
Extraction: A liquid-liquid extraction can be used to separate the product from starting materials if they have different solubilities in immiscible solvents. Adjusting the pH of the aqueous layer can be particularly useful for separating acidic or basic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low yield and a complex mixture of products observed by TLC/HPLC.
| Possible Cause | Troubleshooting Step |
| Incorrect reaction temperature. | Optimize the reaction temperature by running small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C). Monitor the reaction progress by TLC or HPLC to identify the optimal temperature for product formation. |
| Inappropriate reaction time. | Perform a time-course study of the reaction. Take aliquots from the reaction mixture at different time points (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them by TLC or HPLC to determine the time at which the product concentration is maximized and byproduct formation is minimized. |
| Suboptimal solvent or catalyst. | Screen a variety of solvents with different polarities and catalysts known to be effective for pyrimidine synthesis. For example, compare the reaction in aprotic solvents like DMF or acetonitrile with protic solvents like ethanol. |
| Reactive intermediates are decomposing. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive intermediates by oxygen or moisture. |
Problem 2: Presence of a significant amount of a polar impurity in the crude product.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the trifluoromethyl group. | Avoid harsh acidic or basic conditions during the reaction and workup. If a basic workup is necessary, use a mild base like sodium bicarbonate and keep the exposure time to a minimum. During purification by flash chromatography, it may be beneficial to add a small amount of a neutral or slightly acidic modifier to the eluent. |
| Formation of a highly polar byproduct. | Isolate the byproduct and characterize it (e.g., by NMR, MS) to understand its structure and formation mechanism. This information can help in modifying the reaction conditions to prevent its formation. Flash column chromatography with a gradient elution can be effective in separating the polar byproduct. |
Problem 3: Difficulty in separating the desired product from a positional isomer.
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity in the reaction. | Modify the starting materials to include directing groups that favor the formation of the desired isomer. Alternatively, explore different synthetic routes that offer better regiocontrol. |
| Co-elution during column chromatography. | Optimize the mobile phase for flash column chromatography. A less polar solvent system may provide better separation.[1] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a more advanced purification technique like preparative HPLC. |
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Trifluoromethylpyrimidine Synthesis
| Purification Method | Purity of Final Product (%) | Yield (%) | Notes |
| Direct Recrystallization | 85 | 60 | Simple and fast, but less effective at removing closely related impurities. |
| Flash Column Chromatography (Silica Gel) | >98 | 75 | Highly effective for removing a wide range of impurities.[1][2] |
| Preparative HPLC | >99.5 | 45 | Provides the highest purity but is more time-consuming and may result in lower overall yield. |
Note: The purity and yield values are representative and can vary depending on the specific reaction and impurities present.
Experimental Protocols
Key Experiment: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying trifluoromethylpyrimidines using flash column chromatography.
Materials:
-
Crude trifluoromethylpyrimidine product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using different ratios of hexanes and ethyl acetate to find a solvent system that gives good separation of the desired product from impurities. The ideal Rf value for the product is typically around 0.2-0.4.[1]
-
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Run the mobile phase through the column until the silica bed is stable and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
-
Carefully load the sample solution onto the top of the silica gel using a pipette.
-
Rinse the flask with a small amount of the mobile phase and add it to the column.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to start the elution.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified trifluoromethylpyrimidine.
-
Visualizations
References
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to poor reproducibility in biological assays involving pyrimidine compounds.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
Issue 1: Inconsistent results or loss of compound activity over time.
-
Question: My pyrimidine compound shows variable activity in assays performed on different days, and the potency seems to decrease over time. What could be the cause?
-
Answer: A primary suspect for this issue is the instability of your pyrimidine compound, especially when dissolved in dimethyl sulfoxide (DMSO). Certain pyrimidine derivatives, such as 5-aminopyrimidines, are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of colored degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also contribute to compound degradation.[2]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your pyrimidine compound in DMSO immediately before use.
-
Minimize Storage Time: If storage is unavoidable, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture.[2] Store at -80°C for long-term storage.
-
Use High-Quality DMSO: Utilize anhydrous, high-purity DMSO to prepare your stock solutions.
-
Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Solvents: If instability in DMSO is confirmed, explore other solvents like N,N-dimethylformamide (DMF), though it's important to note that solvent choice can influence the compound's activity.[3][4]
-
Issue 2: High background signal or non-reproducible results in fluorescence-based assays.
-
Question: I'm observing high background fluorescence and inconsistent readings in my fluorescence-based assay when screening pyrimidine compounds. How can I address this?
-
Answer: This issue can stem from the intrinsic fluorescence of your pyrimidine compound or from light-induced degradation. Some pyrimidine analogs can absorb UV or visible light and emit fluorescence, directly interfering with the assay readout.[5] Additionally, exposure to light, especially UV radiation, can cause photodegradation of pyrimidine compounds, leading to the formation of interfering byproducts.[6][7]
Troubleshooting Steps:
-
Protect from Light: Prepare and handle all solutions containing the pyrimidine compound in a dark environment or by using amber-colored tubes and plates.[8]
-
Run a Compound-Only Control: To check for intrinsic fluorescence, run a control experiment with the pyrimidine compound in the assay buffer without the biological target.
-
Use a Different Assay Readout: If compound fluorescence is a persistent issue, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance.
-
Filter Wavelengths: If your instrument allows, optimize the excitation and emission wavelength settings to minimize the contribution from your compound's fluorescence.
-
Issue 3: Poor dose-response curves and inconsistent IC50/EC50 values.
-
Question: My pyrimidine compounds are producing shallow or inconsistent dose-response curves, making it difficult to determine accurate potency values. What are the likely causes?
-
Answer: This problem often points to issues with compound solubility, aggregation, or non-specific binding. Pyrimidine compounds, particularly those with hydrophobic moieties, can precipitate out of aqueous assay buffers, leading to an inaccurate effective concentration. At higher concentrations, compounds can form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes, leading to artifacts.[9][10] Furthermore, non-specific binding to plasticware or other assay components can reduce the free concentration of the compound available to interact with the target.[11]
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation. You can also perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.
-
Include Detergents: To mitigate aggregation, consider adding a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), to your assay buffer.[5]
-
Centrifugation Counter-Screen: To test for aggregation, centrifuge a solution of your compound in the assay buffer at high speed. If the compound is aggregating, the activity in the supernatant will be reduced compared to the uncentrifuged solution.[9]
-
Use Low-Binding Plates: If non-specific binding to plastic is suspected, switch to low-binding microplates.
-
Include Bovine Serum Albumin (BSA): BSA can be added to the assay buffer to block non-specific binding sites on plasticware and can also help to saturate aggregates.[9]
-
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: What is the best way to prepare and store stock solutions of pyrimidine compounds?
-
A1: It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[12] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2] Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing. For aqueous solutions, be mindful of the compound's solubility limits to prevent precipitation.[2]
-
-
Q2: Can I use solvents other than DMSO?
-
A2: Yes, solvents like DMF can be used. However, be aware that the choice of solvent can significantly impact the observed biological activity of pyrimidine derivatives.[3][4] It is crucial to maintain consistency in the solvent used throughout a screening campaign and to include appropriate solvent controls in all assays.
-
Assay-Specific Issues
-
Q3: My pyrimidine compound seems to interfere with my luciferase reporter assay. What should I do?
-
A3: Some compounds can directly inhibit the luciferase enzyme, leading to a false-positive result (apparent inhibition of the pathway). To confirm this, run a counter-screen using purified luciferase enzyme and your compound. If your compound inhibits the enzyme directly, you will need to use an alternative reporter system or a different type of assay to measure the activity of your pathway of interest.[13]
-
-
Q4: How can I validate a "hit" from a high-throughput screen of a pyrimidine library?
-
A4: Hit validation is a critical step to eliminate false positives. A typical workflow includes:
-
Re-testing: Confirm the activity of the hit compound from a freshly prepared solution.
-
Dose-Response Curve: Generate a full dose-response curve to determine the potency (IC50 or EC50).
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology or readout.
-
Counter-Screens: Perform assays to rule out non-specific mechanisms like aggregation, fluorescence interference, or luciferase inhibition.[4]
-
Structure-Activity Relationship (SAR): Test structurally related analogs of the hit to see if the activity is consistent with a specific chemical scaffold.
-
-
Data Presentation
Table 1: Example IC50 Values for Pyrimidine Derivatives in Different Assays
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Pyrimidine Derivative | COX-2 Inhibition | 0.04 | [14] |
| Pyrimidine Derivative | COX-2 Inhibition | 0.04 | [14] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine | COX-2 Inhibition | 0.04 | [14] |
| Pyrimidine Derivative | sAC Inhibition | 0.0033 | [15] |
| Pyrimidine Derivative | EZH2 Inhibition | 0.028 | [15] |
| Aminopyrimidine Derivative | Glioblastoma Cell Viability | 4 - 8 | [16] |
| Pyrimidine-hydrazone Derivative | Topoisomerase IIα Inhibition | 4.12 | [17][18] |
| Pyrimidine Nucleoside Analogue | T. cruzi Amastigote Growth | 0.97 |
Experimental Protocols
Protocol 1: Assessing Pyrimidine Compound Stability in DMSO by HPLC
This protocol outlines a method to determine the stability of a pyrimidine compound in a DMSO stock solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh the pyrimidine compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with an appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample onto a reverse-phase C18 HPLC column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
Record the peak area of the parent compound. This will serve as the baseline (100% stability).
-
-
Incubation:
-
Store the remaining 10 mM DMSO stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Protect the solution from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stored stock solution.
-
Dilute the aliquot in the same manner as the initial analysis.
-
Inject the sample onto the HPLC and record the peak area of the parent compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining parent compound relative to the initial (Time 0) peak area.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a colorimetric assay to screen for pyrimidine inhibitors of COX-2.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of heme cofactor in the assay buffer.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare a solution of the colorimetric probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare dilutions of the pyrimidine test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
COX-2 enzyme
-
Heme cofactor
-
Pyrimidine test compound or control
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to calculate the IC50 value.
-
Mandatory Visualization
Caption: A generalized experimental workflow for screening pyrimidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. crispmaastricht.nl [crispmaastricht.nl]
- 7. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
- 11. youtube.com [youtube.com]
- 12. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. youtube.com [youtube.com]
- 16. bio-rad.com [bio-rad.com]
- 17. The investigation of interferences in immunoassay. | Semantic Scholar [semanticscholar.org]
- 18. google.com [google.com]
Validation & Comparative
Comparative Study of Trifluoromethylpyrimidine Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylpyrimidine inhibitors, supported by experimental data. The inclusion of the trifluoromethyl group on the pyrimidine scaffold has been a key strategy in the development of potent and selective enzyme inhibitors for a range of therapeutic targets.
This guide focuses on the comparative efficacy and selectivity of various trifluoromethylpyrimidine derivatives against key enzymes implicated in cancer and autoimmune diseases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and Dihydroorotate Dehydrogenase (DHODH).
Data Presentation: A Comparative Analysis of Inhibitory Potency
The inhibitory activities of various trifluoromethylpyrimidine derivatives against their respective targets are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The development of EGFR inhibitors is a cornerstone of targeted cancer therapy. The trifluoromethylpyrimidine scaffold has been explored to enhance the potency and overcome resistance mechanisms associated with earlier generations of EGFR inhibitors.
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| Compound 9u | EGFR | 0.091 | A549, MCF-7, PC-3 | [1] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial mediator in B-cell receptor signaling and a validated target for B-cell malignancies. While many approved BTK inhibitors do not feature a trifluoromethylpyrimidine core, research into this chemical space is ongoing to identify novel, potent, and selective inhibitors.
No direct comparative data for trifluoromethylpyrimidine-based BTK inhibitors was available in the reviewed literature. The table below includes prominent BTK inhibitors with different core structures for context.
| Compound | Target | IC50 (nM) | Notes | Reference |
| Ibrutinib | BTK | 0.5 | Irreversible | [2] |
| Acalabrutinib | BTK | 3 | Second-generation, more selective | [3] |
| Zanubrutinib | BTK | <1 | High selectivity | [4] |
| CC-292 | BTK | <0.5 | Irreversible | [2] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases. The development of selective JAK inhibitors is a major focus of drug discovery.
Currently, widely-used JAK inhibitors do not possess a trifluoromethylpyrimidine scaffold. The following table provides data on established JAK inhibitors for a comparative perspective.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | >400 | [5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [6] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [7] |
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for antiproliferative and anti-inflammatory drugs.
Direct comparative studies of trifluoromethylpyrimidine-based DHODH inhibitors are limited. The table below includes known DHODH inhibitors for reference.
| Compound | Target | IC50 (nM) | Reference |
| Teriflunomide | Human DHODH | 388 | [3] |
| Brequinar | Human DHODH | 5.2 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro Enzyme Inhibition Assay (General Workflow)
This generalized protocol outlines the common steps involved in determining the in vitro inhibitory activity of a compound against a target enzyme.
-
Reagent Preparation : Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the test inhibitor.
-
Enzyme-Inhibitor Pre-incubation : In a microplate, add the enzyme and varying concentrations of the inhibitor. Incubate for a specified time to allow for binding.
-
Initiation of Reaction : Add the substrate to initiate the enzymatic reaction.
-
Reaction Incubation : Incubate the reaction mixture at a controlled temperature for a set period.
-
Reaction Termination : Stop the reaction using a suitable method (e.g., adding a stop solution, changing pH).
-
Signal Detection : Measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
-
Assay Components : Recombinant human EGFR kinase, a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Procedure :
-
In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis : Calculate IC50 values from the dose-response curves.
Signaling Pathway Visualizations
Understanding the signaling context of the targeted enzymes is essential for interpreting the biological effects of their inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways.
Caption: EGFR Signaling Pathway.
Caption: BTK Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Caption: In Vitro Enzyme Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BTK inhibitors: moving the needle on the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Eli Lilly and Company - Wikipedia [en.wikipedia.org]
- 7. patientpower.info [patientpower.info]
Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for the rational design of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of pyrimidine derivatives, focusing on their anticancer activity, supported by experimental data and detailed protocols.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3][4] Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.[5] Inhibition of TS leads to depletion of dTMP, disrupting DNA replication and inducing cell death in rapidly dividing cancer cells. The following table presents data on pyrido[2,3-d]pyrimidine derivatives designed as TS inhibitors.
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.09 |
| 2j | H | 4-OCH3-Ph | 1.48 ± 0.86 | 3.18 ± 0.79 | 3.44 ± 1.51 | 5.18 ± 1.85 | 13.48 ± 0.96 |
| Raltitrexed | (Reference) | 1.07 ± 1.08 | 1.98 ± 0.72 | 1.34 ± 1.0 | 3.09 ± 0.96 | 14.95 ± 1.01 | |
| Data sourced from Kumar et al. (2024).[5] |
SAR Insights: The data suggests that substitution on the pyrido[2,3-d]pyrimidine core significantly impacts anticancer activity. For instance, compound 2j , with a 4-methoxyphenyl group at the R2 position, demonstrated potent activity against the HCT-116 human colon cancer cell line and was a strong inhibitor of human thymidylate synthase (hTS).[5]
Pyrimidine-Benzimidazol Hybrids
Hybrid molecules that combine two or more pharmacophores can exhibit enhanced biological activity. The following table showcases the cytotoxic effects of pyrimidine-benzimidazol hybrids.
| Compound | R | X | MGC-803 IC50 (µM) | MCF-7 IC50 (µM) | EC-9706 IC50 (µM) | SMMC-7721 IC50 (µM) |
| 5a | H | O | 3.14 | 5.27 | 15.31 | 18.92 |
| 5b | Cl | O | 2.03 | 4.16 | 10.55 | 12.87 |
| 6a | H | S | 2.97 | 4.88 | 14.26 | 16.55 |
| 6b | Cl | S | 1.06 | 3.54 | 12.89 | 14.31 |
| 5-Fluorouracil | (Reference) | 15.85 | 18.32 | 25.61 | 29.84 | |
| Data sourced from Liu et al. (2014).[6] |
SAR Insights: Among these hybrids, compounds 5b and 6b , which feature a chlorine substituent, displayed significantly greater cytotoxicity against all tested cancer cell lines compared to the reference drug, 5-fluorouracil.[6] Notably, compound 6b , with a thioether linkage and a chlorine atom, was the most potent against the MGC-803 human gastric cancer cell line.[6] Flow cytometry analysis revealed that compound 6b induced cell cycle arrest at the G2/M phase and promoted apoptosis in MGC-803 cells.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of the pyrimidine derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-48 hours.[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the MTT stock solution 1:1000 in fresh culture medium to a final concentration of 5 µg/mL.[8] Remove the medium containing the test compounds and add 110 µL of the MTT solution to each well.[8]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into formazan crystals.[8]
-
Solubilization of Formazan: Carefully remove the MTT solution from each well without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[9]
Procedure:
-
Inoculum Preparation: Select several isolated colonies of the test bacterium from a fresh culture. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard.[9]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully immersed. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure even coverage.[9]
-
Application of Antimicrobial Disks: Using sterile forceps, place the paper disks impregnated with the pyrimidine derivatives onto the surface of the agar plate. Gently press each disk to ensure complete contact with the agar.[10]
-
Incubation: Invert the plate and incubate at 37°C for 16-24 hours.[10]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[11]
Visualizing Structure-Activity Relationships and Mechanisms
Graphical representations are invaluable tools for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the SAR of pyrimidine derivatives.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
Caption: Logical relationship between substituents and anticancer activity in pyrimidine derivatives.
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12] EGFR is a tyrosine kinase that, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[4] Pyrimidine-based tyrosine kinase inhibitors (TKIs) competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and halting the oncogenic signaling.[3]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine TKIs.
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
A Comparative Guide to the Efficacy of Novel Pyrimidines: Osimertinib vs. First-Generation EGFR Inhibitors in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a novel pyrimidine derivative, osimertinib (a third-generation EGFR inhibitor), with existing first-generation drugs, erlotinib and gefitinib, for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The information presented is supported by key preclinical and clinical data to inform research and development decisions.
Clinical Efficacy: The FLAURA Trial
Osimertinib, a mono-anilino-pyrimidine, has demonstrated superior clinical outcomes in treatment-naive patients with advanced EGFR-mutated NSCLC when compared to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib. The landmark Phase III FLAURA trial established osimertinib as the preferred first-line standard of care.[1][2]
Comparative Clinical Trial Data (FLAURA Study)
The following table summarizes the key efficacy endpoints from the FLAURA trial, which directly compared osimertinib with a standard of care (SoC) EGFR-TKI (either erlotinib or gefitinib).
| Efficacy Endpoint | Osimertinib | Erlotinib or Gefitinib (SoC) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 38.6 months[1] | 31.8 months[1] | 0.79 (p=0.0462) |
| Median Progression-Free Survival (PFS) | 18.9 months[1] | 10.2 months[1] | 0.46 (p<0.001)[2] |
| 3-Year Overall Survival Rate | 54%[1] | 44%[1] | N/A |
| Median Time to Subsequent Treatment | 25.9 months[1] | 13.4 months[1] | N/A |
Preclinical In Vitro Efficacy
Osimertinib (AZD9291) was designed to potently and selectively inhibit both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of failure for first-generation EGFR inhibitors.[3] Preclinical studies have consistently demonstrated its superior selectivity and potency against mutant forms of EGFR compared to the wild-type (WT) receptor, which is thought to contribute to its favorable safety profile.[4]
Comparative In Vitro IC50 Data
The table below presents a summary of the half-maximal inhibitory concentrations (IC50) of osimertinib against various EGFR genotypes compared to first-generation inhibitors. Lower values indicate greater potency.
| EGFR Genotype | Cell Line | Osimertinib (AZD9291) IC50 (nM) | Gefitinib IC50 (nM) |
| Exon 19 Deletion (Sensitizing) | PC-9 | ~10 | ~15 |
| L858R / T790M (Resistant) | NCI-H1975 | ~15 | >5000 |
| Wild-Type EGFR | LoVo | ~500 | ~1000 |
Note: IC50 values are approximate and compiled from various preclinical studies for comparative purposes.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, when activated by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and metastasis. In NSCLC, activating mutations in EGFR lead to its constitutive activation, even in the absence of a ligand.
First-generation TKIs (gefitinib, erlotinib) are reversible inhibitors that compete with ATP at the kinase domain of EGFR. Osimertinib, however, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to a more sustained inhibition of both sensitizing and T790M resistance mutations.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data.
Protocol 1: Cell Viability (IC50) Assay
This protocol outlines a typical method for determining the in vitro potency of an inhibitor against cancer cell lines.
Objective: To measure the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFRdel19, NCI-H1975 for L858R/T790M, LoVo for WT-EGFR)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (Osimertinib, Gefitinib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical in vitro cell viability assay.
Conclusion
The novel pyrimidine derivative osimertinib demonstrates superior efficacy over existing first-generation EGFR inhibitors, erlotinib and gefitinib, in both clinical and preclinical settings for EGFR-mutated NSCLC. This is evidenced by significantly longer overall and progression-free survival in patients and potent in vitro activity against both sensitizing and key resistance mutations.[1][4] Its irreversible binding mechanism and high selectivity for mutant EGFR contribute to its improved therapeutic profile. These data strongly support the continued development and investigation of novel pyrimidine scaffolds in targeted cancer therapy.
References
- 1. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Efficacy of Pyrimidine Compounds in In Vivo Models
A Comparative Guide for Researchers
The successful translation of promising in vitro findings into effective in vivo therapies is a cornerstone of drug discovery. For pyrimidine-based compounds, a class of heterocyclic molecules with broad therapeutic potential, this validation is critical. This guide provides a comparative overview of the validation process, presenting key data, experimental methodologies, and the underlying biological pathways to aid researchers in navigating the complexities of preclinical development.
Comparative In Vitro and In Vivo Efficacy of Pyrimidine Derivatives
The journey from a hit compound in a laboratory assay to a candidate for clinical trials is paved with rigorous validation. Below is a summary of in vitro antiproliferative activity and corresponding in vivo anticancer potential for select pyrimidine hybrids, showcasing the crucial correlation between these two stages of drug development.
| Compound ID | Target Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| Compound 3 | Breast (MCF7) | 1.61[1] | N/A | Further preclinical screening suggested[1] |
| Hepatocyte (HepG2) | 1.83[1] | |||
| Lung (A549) | 2.02[1] | |||
| cyy-287 | Osteosarcoma | Not Specified | Oral Administration (20 mg/kg) | Favorable pharmacokinetic properties and inhibition of migration and invasion[2] |
| Compound 3b | Prostate (PC3) | 21[3] | N/A | Found to be more potent than the reference drug vinblastine sulfate and highly selective[3] |
Note: The table above summarizes data from different studies to illustrate the type of comparative information required. A direct head-to-head comparison of these specific compounds in the same in vivo model was not available in the provided search results.
Experimental Protocols: A Blueprint for Validation
Detailed and reproducible experimental designs are fundamental to the validation process. The following sections outline standardized protocols for key in vitro and in vivo assays commonly employed for pyrimidine compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign the mice to different treatment groups, including a vehicle control group and groups receiving different doses of the pyrimidine compound. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
Visualizing the Path to Validation
Understanding the workflow and the biological context is crucial. The following diagrams illustrate the logical flow of the validation process and a representative signaling pathway that can be modulated by pyrimidine compounds.
References
"cross-validation of assay results for 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine"
A detailed comparison of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) with other GLP-1 receptor positive allosteric modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This guide provides a comprehensive cross-validation of assay results for the novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, commonly known as this compound. The following sections present a comparative analysis of this compound against alternative GLP-1R modulators, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Performance of GLP-1R Allosteric Modulators
The in vitro activity of this compound has been characterized and compared to other GLP-1R modulators across various assays. The primary mechanism of action for this compound involves covalent modification of the GLP-1R, a feature that distinguishes it from many other modulators.[1][2] The following tables summarize the quantitative data from functional and binding assays.
| Compound | Assay Type | Cell Line | Key Parameters | Results | Reference |
| This compound | cAMP Accumulation | INS1 832-3 | EC50 (in presence of GLP-1(9-36)NH2) | Potentiates GLP-1(9-36)NH2-mediated cAMP accumulation in a concentration-dependent manner. | [1] |
| This compound | GTPγS Binding | GLP-1R expressing membranes | EC50 (in presence of GLP-1(9-36)NH2) | Enhances GLP-1(9-36)NH2-stimulated Gαs activation. | [1] |
| This compound | Insulin Secretion | Isolated Rat Islets | Glucose-dependent insulin secretion | Potentiates glucose-dependent insulin secretion in the presence of GLP-1(9-36)NH2. | [1] |
| Baicalein | GLP-1R Binding Affinity | N/A | Binding and Dissociation Rates | Stronger binding affinity to GLP-1R compared to this compound. | |
| Benzethonium | Ligand Binding | Purified GLP-1R | Affinity Enhancement | Significantly enhanced the affinity of peptide ligands for GLP-1R. | [3] |
| Tamoxifen | Ligand Binding | Purified GLP-1R | Affinity Enhancement | Significantly enhanced the affinity of peptide ligands for GLP-1R. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-validation.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling cascade.
Principle: The assay is based on a competitive immunoassay format, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF). In this format, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Detailed Protocol (HTRF-based):
-
Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1R in appropriate growth medium.
-
Seed the cells into 384-well plates at a density of 6 x 10^5 cells/mL (5 μL/well) and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) and the GLP-1 peptide (e.g., GLP-1(9-36)NH2).
-
Resuspend the cells in an assay buffer (e.g., DMEM, 0.1% BSA, 5 mM HEPES).
-
Incubate the cells for 40 minutes with the allosteric modulators at various concentrations, followed by the addition of different concentrations of the GLP-1 peptide.
-
-
Lysis and Detection:
-
Lyse the cells and initiate the detection reaction by adding a solution containing a europium (Eu3+) cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate the plate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two fluorescence intensities is inversely proportional to the concentration of cAMP produced by the cells.
-
Calculate dose-response curves and determine EC50 values using non-linear regression analysis.
-
Radioligand Binding Assay
This assay measures the ability of a test compound to modulate the binding of a radiolabeled ligand to the GLP-1R.
Principle: A radiolabeled antagonist (e.g., 125I-exendin(9-39)) is used to label the GLP-1R. The assay measures the displacement of this radioligand by unlabeled ligands or the modulation of its binding by allosteric compounds.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human GLP-1R.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes (e.g., 20 µg per well) with a fixed concentration of the radiolabeled antagonist (e.g., 0.5 nM 125I-exendin(9-39)).
-
For competition binding, add increasing concentrations of unlabeled orthosteric agonists.
-
For allosteric modulation studies, perform the competition binding in the presence of increasing concentrations of the test PAM (e.g., this compound).
-
The incubation is typically carried out for 1 hour in a HEPES buffer containing MgCl2, NaCl, and BSA.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Define non-specific binding using a high concentration of an unlabeled agonist (e.g., 1 µM GLP-1(7-36)NH2).
-
Analyze the data using appropriate models for competitive and allosteric binding to determine parameters such as Ki and cooperativity factors.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in the intracellular calcium concentration upon GLP-1R activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of calcium, the fluorescence intensity of the dye increases, which can be measured using a fluorescence plate reader or microscope.
Detailed Protocol:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the GLP-1R in a 96-well or 384-well plate and grow overnight.
-
Prepare a dye-loading solution containing Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare solutions of the test compounds (agonists and PAMs) in the assay buffer.
-
Use an automated liquid handling system or a multi-channel pipette to add the compounds to the cell plate.
-
Immediately begin monitoring the fluorescence intensity using a plate reader equipped with appropriate excitation and emission filters (e.g., 490 nm excitation and 525 nm emission for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
-
Analyze the dose-response relationship to determine the EC50 values for the tested compounds.
-
Visualizing the Molecular Landscape
To better understand the context of these assays, the following diagrams illustrate the GLP-1R signaling pathway and a typical experimental workflow.
Caption: GLP-1R Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. identification-of-novel-positive-allosteric-modulators-of-glp1r-that-stimulate-its-interaction-with-ligands-and-g-subunits - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of key pyrimidine analogs used in cancer therapy. By examining their molecular targets, metabolic activation, and cellular effects, this document aims to provide a clear and objective resource for researchers and professionals in the field of drug development. The information is supported by experimental data and detailed methodologies for key assays.
Introduction to Pyrimidine Analogs
Pyrimidine analogs are a class of antimetabolite drugs that are structurally similar to the natural pyrimidine bases (cytosine, thymine, and uracil).[1][2] These drugs exert their cytotoxic effects by interfering with the synthesis of nucleic acids, thereby disrupting DNA and RNA replication and leading to cell death, particularly in rapidly dividing cancer cells.[3][4] This guide will focus on the comparative analysis of five prominent pyrimidine analogs: 5-Fluorouracil (5-FU), Capecitabine, Cytarabine (Ara-C), Gemcitabine, and Floxuridine.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for pyrimidine analogs involves their intracellular conversion to active nucleotide forms, which then interfere with DNA and RNA synthesis through various mechanisms.[5] A key target for some of these analogs is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6]
Key Mechanisms of Action:
-
Inhibition of Thymidylate Synthase (TS): Analogs like 5-FU and Capecitabine (a prodrug of 5-FU) are converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor, N5,N10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.[6]
-
Incorporation into DNA: Analogs such as Gemcitabine, Cytarabine, and Floxuridine are converted to their triphosphate forms and are subsequently incorporated into the growing DNA strand during replication. This incorporation leads to chain termination, DNA damage, and the induction of apoptosis.
-
Incorporation into RNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA, which can disrupt RNA processing and function.
The following table summarizes the primary mechanisms of action for the selected pyrimidine analogs.
| Pyrimidine Analog | Primary Target(s) | Consequence of Action |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS), DNA, RNA | Inhibition of dTMP synthesis, DNA damage, disruption of RNA function |
| Capecitabine | Thymidylate Synthase (TS), DNA, RNA | In vivo conversion to 5-FU, leading to inhibition of dTMP synthesis, DNA damage, and disruption of RNA function |
| Cytarabine (Ara-C) | DNA Polymerase | Incorporation into DNA, leading to chain termination and inhibition of DNA replication |
| Gemcitabine | DNA Polymerase, Ribonucleotide Reductase | Incorporation into DNA leading to masked chain termination, and inhibition of the enzyme responsible for producing deoxynucleotides for DNA synthesis |
| Floxuridine | Thymidylate Synthase (TS), DNA | Inhibition of dTMP synthesis and incorporation into DNA |
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of pyrimidine analogs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables present a compilation of IC50 values for various pyrimidine analogs across different cancer cell lines, as reported in the literature.
Table 1: Comparative IC50 Values (µM) of Pyrimidine Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | 5-Fluorouracil (5-FU) | Gemcitabine | Cytarabine | Capecitabine | Floxuridine |
| MCF-7 | Breast Cancer | 1.3 - 5.10 | - | - | 921 - 1147.9 | - |
| HCT-116 | Colorectal Cancer | 6.60 | - | - | - | - |
| HT-29 | Colorectal Cancer | - | - | - | - | - |
| PANC-1 | Pancreatic Cancer | 4.63 | 0.05 | - | - | - |
| MIA PaCa-2 | Pancreatic Cancer | 4.63 | 0.036 - 0.04 | - | - | - |
| AsPC-1 | Pancreatic Cancer | 3.08 | - | - | - | - |
| Capan-1 | Pancreatic Cancer | 0.22 | 0.0115 | - | - | - |
| HL-60 | Leukemia | - | - | - | - | - |
| K562 | Leukemia | - | - | - | - | - |
Signaling Pathways and Drug Intervention
The efficacy of pyrimidine analogs is intertwined with the cellular pathways governing nucleotide metabolism and DNA replication. The following diagram illustrates the pyrimidine metabolism pathway and highlights the points of intervention for various pyrimidine analogs.
Caption: Pyrimidine metabolism and points of drug intervention.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of pyrimidine analogs on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
References
Comparative Guide to Target Engagement of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the target engagement of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a covalent positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), with a non-covalent GLP-1R PAM, Compound 2. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.
Executive Summary
This compound is an electrophilic small molecule that potentiates GLP-1R signaling through covalent modification of cysteine residues on the receptor. This irreversible binding mechanism offers prolonged target engagement. In contrast, Compound 2 acts as a non-covalent ago-allosteric modulator, reversibly binding to a distinct allosteric site on the GLP-1R. This guide details the quantitative differences in their binding affinities, functional potencies, and target engagement profiles, providing researchers with the necessary data to select the appropriate tool compound for their studies.
Data Presentation
The following tables summarize the quantitative data for this compound and Compound 2, comparing their binding affinities and functional potencies at the GLP-1R.
Table 1: Comparative Binding and Functional Data for GLP-1R Allosteric Modulators
| Parameter | 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (this compound) | Compound 2 | Reference(s) |
| Mechanism of Action | Covalent Positive Allosteric Modulator | Non-covalent Ago-Allosteric Modulator | [1] |
| Binding Site | Covalently modifies Cys347 and Cys438 in the cytoplasmic domain | Binds to a distinct allosteric site in the transmembrane domain | [1][2] |
| cAMP Accumulation (pEC50) | 5.2 (in the presence of an EC20 concentration of GLP-1(9-36)NH2) | 6.23 (agonist activity in the absence of orthosteric ligand) | [3] |
| GTPγS Binding (pEC50) | Potentiates GLP-1(9-36)NH2-stimulated GTPγS binding | 5.36 (agonist activity) | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity of non-covalent modulators like Compound 2 to the GLP-1R.
Materials:
-
HEK293 cells stably expressing human GLP-1R (HEK-GLP-1R)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [125I]GLP-1(7-36)amide or [125I]Exendin(9-39)
-
Non-labeled competitor: GLP-1(7-36)amide
-
Test compound (Compound 2)
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK-GLP-1R cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd value), and 50 µL of increasing concentrations of the test compound (Compound 2) or unlabeled GLP-1 for competition.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay (TR-FRET)
This protocol measures the ability of a compound to modulate GLP-1R-mediated cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM)
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 1 mM IBMX
-
GLP-1(9-36)NH2 (for potentiation assays with this compound)
-
Test compounds (this compound and Compound 2)
-
cAMP detection kit (e.g., TR-FRET based)
-
384-well white plates
Procedure:
-
Seed HEK-GLP-1R cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
For this compound (a PAM), add the compound at various concentrations in the presence of a fixed, sub-maximal concentration (EC20) of GLP-1(9-36)NH2. For Compound 2 (an ago-PAM), add the compound at various concentrations alone.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the TR-FRET cAMP detection kit.
-
Analyze the data using a four-parameter logistic equation to determine the EC50 and Emax values.
Cellular Thermal Shift Assay (CETSA) for Covalent Target Engagement
This protocol is used to confirm the direct binding of a covalent modulator like this compound to its target protein in a cellular context.
Materials:
-
Intact cells expressing GLP-1R
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Test compound (this compound)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GLP-1R antibody
Procedure:
-
Treat intact cells with either vehicle (DMSO) or the test compound (this compound) at the desired concentration and incubate for a specified time to allow for target engagement.
-
Wash the cells with PBS to remove unbound compound.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble GLP-1R in the supernatant by SDS-PAGE and Western blotting using an anti-GLP-1R antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Covalent Probe Washout Assay
This assay is designed to confirm the irreversible nature of a covalent inhibitor's binding.
Materials:
-
Cells expressing GLP-1R
-
Cell culture medium
-
Covalent test compound (this compound)
-
Assay buffer for the chosen functional readout (e.g., cAMP assay)
Procedure:
-
Treat cells with the covalent compound (this compound) at a concentration several-fold higher than its EC50 for a defined period (e.g., 1 hour).
-
Wash the cells extensively with fresh, compound-free medium to remove all unbound compound.
-
Resuspend the "washed" cells in fresh medium.
-
As a control, treat a separate batch of cells with the compound continuously ("no washout").
-
At various time points after the washout, measure the functional response of the cells (e.g., potentiation of GLP-1-stimulated cAMP production).
-
A sustained functional effect in the "washed" cells, comparable to the "no washout" control, indicates irreversible binding of the covalent probe.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.
Caption: GLP-1R Signaling Pathway.
Caption: Covalent Probe Washout Workflow.
References
- 1. youtube.com [youtube.com]
- 2. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]
- 3. identification-of-novel-positive-allosteric-modulators-of-glp1r-that-stimulate-its-interaction-with-ligands-and-g-subunits - Ask this paper | Bohrium [bohrium.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the selectivity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Given its covalent mechanism of action, rigorous selectivity profiling is crucial to characterize its therapeutic potential and off-target liabilities.
Introduction to this compound and its Primary Target
4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, also known as this compound, has been identified as a novel small-molecule activator of the GLP-1R.[1][2][3] The GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a key therapeutic target for type 2 diabetes.[2][3] this compound functions as a positive allosteric modulator, enhancing the receptor's response to its endogenous ligands.[3]
Notably, this compound's mechanism involves the covalent modification of cysteine residues Cys347 and Cys438 on the GLP-1R.[1] This irreversible binding mode necessitates a thorough evaluation of its selectivity, as the electrophilic nature of the compound could lead to interactions with other proteins containing reactive cysteine residues.
Quantitative Selectivity Profile
A comprehensive assessment of a compound's selectivity involves determining its potency and efficacy at the primary target versus a panel of related and unrelated biological targets. For a covalent modulator like this compound, this would involve screening against other GPCRs (especially those within the same class), as well as other proteins known to be susceptible to covalent modification.
The following table summarizes the key quantitative data that should be generated to build a selectivity profile for this compound. While extensive public data on this compound's off-target activity is limited, this table serves as a template for the necessary experimental comparisons.
| Target | Primary Family | Assay Type | Ligand/Modulator | Key Parameter | Value | Fold Selectivity vs. GLP-1R |
| GLP-1R | Class B GPCR | cAMP Accumulation | This compound | EC₅₀ | ~1 µM * | - |
| Glucagon Receptor (GCGR) | Class B GPCR | cAMP Accumulation | This compound | EC₅₀ | > 10 µM | > 10-fold |
| GIPR | Class B GPCR | cAMP Accumulation | This compound | EC₅₀ | > 10 µM | > 10-fold |
| Representative Class A GPCR (e.g., β2-AR) | Class A GPCR | cAMP Accumulation | This compound | EC₅₀ | Not Available | Not Available |
| Representative Gq-coupled GPCR (e.g., M1-R) | Class A GPCR | Calcium Mobilization | This compound | EC₅₀ | Not Available | Not Available |
| Kinase Panel (with reactive cysteines) | Enzyme | Kinase Activity Assay | This compound | IC₅₀ | Not Available | Not Available |
Note: The EC₅₀ for this compound at GLP-1R can vary depending on the concentration of the orthosteric agonist it is co-administered with.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of selectivity. The following are standard protocols for key experiments used to characterize GPCR modulators.
Radioligand Binding Assay (Competition)
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the GLP-1R and other GPCRs.
-
Receptor Preparation: Membranes from cells stably expressing the target GPCR are prepared by homogenization and centrifugation.[4] The final membrane pellet is resuspended in an appropriate assay buffer.[4]
-
Assay Components:
-
Receptor membranes (e.g., 10-20 µg protein/well)
-
Radioligand (e.g., ¹²⁵I-GLP-1) at a concentration near its Kd.
-
A range of concentrations of this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add receptor membranes, the radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells is included with an excess of a non-labeled competing ligand.
-
The plate is incubated, typically for 60-120 minutes at room temperature, to reach equilibrium.[4]
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.[4]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the potentiation of Gs-coupled signaling by this compound at the GLP-1R and other potential Gs-coupled off-targets.
-
Cell Culture: Cells expressing the target receptor are seeded in 96- or 384-well plates.
-
Procedure:
-
Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with a range of concentrations of this compound in the presence of a sub-maximal concentration of the native agonist (e.g., GLP-1 for GLP-1R).
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.[5]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[5]
-
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ of this compound for the potentiation of the agonist response.
Intracellular Calcium Mobilization Assay
This assay is used to assess whether this compound activates Gq-coupled signaling pathways, a common off-target effect for GPCR modulators.
-
Cell Culture and Dye Loading: Cells expressing the target receptor are seeded in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
After dye loading, the baseline fluorescence is measured.
-
Cells are stimulated with a range of concentrations of this compound.
-
Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader with an integrated fluidic dispenser.
-
-
Data Analysis: The increase in fluorescence over baseline is plotted against the concentration of this compound to determine the EC₅₀ for calcium mobilization.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of GLP-1R and the general workflow for assessing the selectivity of a modulator like this compound.
References
- 1. A potentiator of orthosteric ligand activity at GLP-1R acts via covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine proper disposal procedures
Safe Disposal of 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
For Immediate Reference: Do Not Dispose of Down the Drain or in General Waste. This compound requires handling as hazardous chemical waste. The following procedures are based on the chemical's structure and data from similar compounds, in the absence of a specific Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Core Principle: Hazardous Waste Management
Due to its complex structure containing a trifluoromethyl group, a sulfinyl group, and a pyrimidine core, 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health hazards. Thermal decomposition may release toxic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF)[1].
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Waste Segregation:
-
Collect waste containing 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. The container should be made of a material compatible with the chemical and any solvents used.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine" and any solvents present.
-
Include a "Hazardous Waste" label.
-
-
Storage:
-
Arranging for Disposal:
Summary of Chemical Hazards and Disposal Information
The following table summarizes the anticipated hazards based on the compound's functional groups.
| Parameter | Information/Guideline | Source/Rationale |
| Chemical Name | 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine | - |
| CAS Number | 1371569-69-5 | Based on available chemical listings. |
| Primary Hazards | Likely toxic, irritant, and environmental hazard. | Based on pyrimidine, sulfoxide, and trifluoromethyl moieties. |
| Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. | Standard procedure for halogenated organic compounds[1]. |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, and strong bases. | General precaution for complex organic molecules. |
| Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen Fluoride (HF). | Expected from the elemental composition of the molecule[1]. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine.
Caption: Disposal workflow for 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine.
References
Personal protective equipment for handling 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (CAS 1371569-69-5), a compound utilized as an allosteric modulator of the GLP-1 receptor.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or barrier laminate gloves). Double gloving is recommended. | Prevents skin contact. Standard nitrile gloves may offer insufficient protection against sulfoxide-containing compounds.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols, mitigating the risk of serious eye irritation.[3][5] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of any dust or aerosols.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures the integrity of experimental results.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The compound is noted to be soluble in DMSO.[1]
Handling and Use
-
Preparation : Conduct all handling and solution preparations within a certified chemical fume hood to control exposure.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing : If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Dissolving : When preparing solutions, add the solvent slowly to the compound to avoid splashing.
-
Spill Management :
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[5] Place the contaminated material in a sealed, labeled container for proper disposal. Clean the spill area with an appropriate solvent.
-
Large Spills : Evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Disposal Plan
-
Waste Collection : Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed container.
-
Waste Disposal : Dispose of chemical waste through a licensed chemical waste disposal company. Controlled incineration with flue gas scrubbing is a potential disposal method for trifluoromethylated compounds.[7] Do not dispose of this compound or its solutions down the drain. The presence of the trifluoromethyl group may classify it as a persistent organic pollutant.[8]
Visual Workflow and Hazard Analysis
To further clarify the handling process and associated hazards, the following diagrams are provided.
References
- 1. (4-(3-Benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoroMethyl)pyriMidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Demonstration of the innate electrophilicity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine | C20H17F3N2O2S | CID 49868481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. scribd.com [scribd.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
